Synthesis and Process Optimization of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate
Executive Summary The compound tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7)[1] is a highly versatile, Boc-protected 4,4-disubstituted piperidine building block. It is frequently utilized in me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7)[1] is a highly versatile, Boc-protected 4,4-disubstituted piperidine building block. It is frequently utilized in medicinal chemistry to construct complex nitrogen-containing spirocycles, fused heterocycles, and functionalized pharmaceutical scaffolds.
Synthesizing a sterically hindered, quaternary carbon center bearing an aldehyde group presents distinct chemoselectivity challenges. This whitepaper outlines the mechanistic rationale, comparative synthetic strategies, and field-proven laboratory protocols required to synthesize this intermediate with high atom economy and analytical confidence.
Strategic Overview & Mechanistic Rationale
The synthesis of 4-formyl-4-alkylpiperidines generally relies on the functionalization of commercially available piperidine precursors. The core challenge is installing the propyl group at the 4-position while maintaining a functional group that can be selectively converted to an aldehyde without over-reduction or racemization.
We evaluate two primary synthetic strategies:
Route A: The Nitrile Pathway (Preferred). Utilizing 1-Boc-4-cyanopiperidine (CAS: 91419-52-2)[2] as the starting material. The strong electron-withdrawing nature of the nitrile acidifies the α-proton, allowing for facile enolate formation and alkylation. The nitrile is then directly reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H)[3].
Route B: The Ester Pathway (Alternative). Utilizing 1-Boc-piperidine-4-carboxylate. Following α-alkylation, the ester must be completely reduced to a primary alcohol using LiAlH₄, followed by a Swern oxidation (DMSO, oxalyl chloride, Et₃N)[4] to yield the target aldehyde.
Synthetic Workflow Comparison
Caption: Comparison of Nitrile (2-step) and Ester (3-step) synthetic routes to the target aldehyde.
Quantitative Data: Route Comparison
To justify the selection of the Nitrile Pathway for our detailed protocol, we compare the two routes across critical process chemistry metrics:
Metric
Route A (Nitrile Pathway)
Route B (Ester Pathway)
Step Count
2 Steps
3 Steps
Estimated Overall Yield
65% – 75%
50% – 60%
Key Reagents
LiHMDS, 1-Iodopropane, DIBAL-H
LDA, 1-Iodopropane, LiAlH₄, (COCl)₂, DMSO
Atom Economy
High (Direct partial reduction)
Low (Requires over-reduction & re-oxidation)
Process Hazards
Low-temperature organometallics
Highly exothermic quench (LiAlH₄), toxic/odorous Me₂S gas (Swern)
Detailed Experimental Protocols (The Nitrile Pathway)
Note: The following protocols are designed as self-validating systems. Analytical checkpoints are embedded within the workflow to ensure causality and prevent the propagation of failed intermediates.
Step 1: Synthesis of 1-Boc-4-cyano-4-propylpiperidine
Mechanistic Rationale:
Deprotonation of 1-Boc-4-cyanopiperidine requires a strong, non-nucleophilic base to prevent nucleophilic attack on the nitrile carbon. Lithium bis(trimethylsilyl)amide (LiHMDS) is preferred over LDA as it is less nucleophilic and provides excellent kinetic control at -78 °C.
Procedure:
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, argon inlet, and rubber septum.
Deprotonation: Dissolve 1-Boc-4-cyanopiperidine (10.0 g, 47.5 mmol) in anhydrous THF (150 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise, add LiHMDS (1.0 M in THF, 52.3 mL, 52.3 mmol, 1.1 equiv) over 30 minutes. Stir the resulting enolate solution at -78 °C for 45 minutes.
Alkylation: Add 1-iodopropane (5.1 mL, 52.3 mmol, 1.1 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature over 4 hours.
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes).
System Validation & Analytical Checkpoints:
TLC: The starting material (Rf ~0.35 in 20% EtOAc/Hexanes) should completely disappear, replaced by a less polar spot (Rf ~0.55).
¹H NMR (CDCl₃): Validation of success is the appearance of the propyl chain: a distinct triplet at ~0.95 ppm (3H, -CH₃) and multiplets at ~1.40-1.60 ppm for the -CH₂CH₂- moiety. The Boc group remains a prominent singlet at 1.45 ppm (9H).
Step 2: DIBAL-H Reduction to tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate
Mechanistic Rationale:
Diisobutylaluminium hydride (DIBAL-H) acts as an electrophilic reducing agent. At -78 °C, the aluminum atom coordinates to the nitrile nitrogen, followed by hydride transfer to the carbon. Crucially, the steric bulk of the isobutyl groups and the low temperature trap the molecule as a stable aluminum iminium complex[5]. This prevents a second hydride transfer (which would yield the primary amine). The aldehyde is only liberated during the aqueous hydrolysis step[3].
Caption: Mechanistic flow of DIBAL-H mediated reduction of nitriles to aldehydes via an iminium intermediate.
Procedure:
Setup: In a flame-dried 250 mL flask under argon, dissolve 1-Boc-4-cyano-4-propylpiperidine (5.0 g, 19.8 mmol) in anhydrous Toluene (75 mL). Cool strictly to -78 °C.
Reduction: Slowly add DIBAL-H (1.0 M in Toluene, 23.8 mL, 23.8 mmol, 1.2 equiv) dropwise via syringe pump over 30 minutes. Critical: Internal temperature must not exceed -70 °C to prevent over-reduction. Stir at -78 °C for 2 hours.
Quench (The Rochelle's Salt Protocol): Quench the reaction at -78 °C by the careful dropwise addition of Methanol (5 mL) to destroy excess DIBAL-H.
Remove the cooling bath and immediately add 50 mL of a saturated aqueous solution of Rochelle's salt (Sodium potassium tartrate)[6].
Emulsion Resolution: Stir the biphasic mixture vigorously at room temperature for 2 to 4 hours. Causality: Aluminum salts naturally form thick, unfilterable gelatinous emulsions in water. Rochelle's salt acts as a bidentate chelator, binding the Al³⁺ ions and breaking the emulsion into two clearly distinct, easily separable liquid layers[7].
Isolation: Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to yield the pure aldehyde.
System Validation & Analytical Checkpoints:
TLC: The product spot should stain intensely orange/red when treated with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming the presence of an aldehyde.
FT-IR: Look for the disappearance of the weak C≡N stretch (~2240 cm⁻¹) and the appearance of a strong, sharp C=O stretch (~1720 cm⁻¹).
¹H NMR (CDCl₃): The absolute hallmark of success is the appearance of a sharp singlet at ~9.50 ppm (1H, -CHO) . If a peak appears at ~3.5 ppm instead, over-reduction to the primary alcohol has occurred (indicating the reaction was allowed to warm up prematurely).
Physicochemical Profiling and Synthetic Utility of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate: A Technical Guide
Executive Summary In modern medicinal chemistry and drug development, the construction of complex spirocycles, bridged architectures, and highly functionalized piperidines relies heavily on robust, orthogonally protected...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry and drug development, the construction of complex spirocycles, bridged architectures, and highly functionalized piperidines relies heavily on robust, orthogonally protected building blocks. tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) is a highly specialized intermediate characterized by a C4 quaternary center bearing both a reactive formyl group and a lipophilic propyl chain[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural implications, and field-proven protocols for overcoming the inherent steric challenges of its quaternary core.
Structural and Physicochemical Properties
The molecular architecture of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is defined by its bifunctionality. The N-Boc (tert-butoxycarbonyl) protecting group ensures that the secondary amine remains inert during downstream transformations, allowing for selective manipulation of the molecule's reactivity[2]. Meanwhile, the propyl chain at the C4 position imparts significant lipophilicity, which is often desirable for modulating the pharmacokinetic profiles of small-molecule drug candidates.
From an application perspective, the most critical feature of this molecule is the C4 quaternary carbon . This structural motif creates a highly sterically hindered environment around the adjacent aldehyde, fundamentally altering its reactivity profile compared to unhindered aliphatic aldehydes.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical and mass spectrometric properties necessary for analytical tracking and reaction planning[1],[3].
Note: Collision Cross Section (CCS) values are critical for laboratories utilizing Ion Mobility-Mass Spectrometry (IM-MS) for complex mixture deconvolution.
Mechanistic Insights into Synthetic Utility
The versatility of this building block lies in the diverse array of functional groups that can be appended to the C4 position. However, the steric bulk of the propyl group and the piperidine ring restricts the trajectory of incoming nucleophiles.
Reductive Amination: Requires Lewis acid catalysis to bypass the high activation energy of imine formation.
Wittig Olefination: Generally requires highly reactive, unhindered ylides and elevated temperatures to achieve satisfactory yields.
Boc Deprotection: Proceeds smoothly under standard acidic conditions, as the N1 position is unhindered[2].
Synthetic pathways branching from the C4-quaternary piperidine core.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in mechanistic rationales (causality) and observable checkpoints to verify success before proceeding.
Standard reductive amination conditions (e.g., direct mixing with NaBH4) will fail with this substrate, leading predominantly to the reduction of the unreacted aldehyde into a primary alcohol byproduct. This protocol utilizes Titanium(IV) isopropoxide to force imine formation.
Self-validating experimental workflow for sterically hindered reductive amination.
Step-by-Step Methodology:
Imine Formation (Steric Bypass): In an oven-dried flask under inert atmosphere, dissolve tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq).
Causality: The quaternary C4 center severely restricts nucleophilic attack. Ti(OiPr)4 acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to irreversibly drive the equilibrium toward the imine/iminium species.
Intermediate Validation: Stir at room temperature for 6-12 hours.
Self-Validation: Monitor by LC-MS. Do not proceed until the aldehyde peak ([M+H]+ 256.19)[1] is completely consumed.
Selective Reduction: Cool the mixture to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 eq) in portions.
Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines over aldehydes. Waiting for complete imine formation prevents premature reduction of the starting material.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3.
Self-Validation: The immediate formation of a dense white precipitate (TiO2) confirms the successful hydrolysis of the titanium complex.
Isolation: Filter the suspension through a pad of Celite to remove the TiO2 emulsion. Extract the aqueous layer with dichloromethane (DCM), dry over Na2SO4, and purify via silica gel chromatography.
Protocol B: N-Boc Deprotection
Once the C4 position is successfully functionalized, the N-Boc group must be removed to expose the piperidine nitrogen for further elaboration.
Step-by-Step Methodology:
Acidic Cleavage: Dissolve the functionalized intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
Causality: The tert-butoxycarbonyl group is highly acid-labile. The reaction generates isobutylene gas and carbon dioxide, thermodynamically driving the cleavage forward[2].
Monitoring & Validation: Stir at room temperature for 2 hours.
Self-Validation: Monitor by LC-MS. The disappearance of the parent mass and the appearance of a new peak with a mass shift of exactly -100 Da confirms complete deprotection.
Isolation: Concentrate under reduced pressure to remove excess TFA. Co-evaporate with toluene (3x) to azeotropically remove residual acid, yielding the free piperidine as a stable TFA salt.
Analytical Characterization and Quality Control
When verifying the integrity of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate, standard 1H-NMR will show a characteristic singlet for the aldehyde proton (~9.5 ppm) and a massive singlet for the Boc group (~1.45 ppm, 9H). Due to the quaternary nature of C4, the equatorial and axial protons of the piperidine ring become highly diastereotopic, resulting in complex multiplet splitting patterns between 1.2 and 3.8 ppm.
For high-throughput quality control, Electrospray Ionization Mass Spectrometry (ESI-MS) is recommended. The compound readily forms sodium adducts, so analysts should calibrate their expected mass lists to look for the [M+Na]+ peak at 278.17 m/z alongside the standard [M+H]+ peak at 256.19 m/z [1].
Strategic Characterization and Synthetic Utility of CAS 1033819-08-7 in Modern Drug Discovery
Executive Summary CAS 1033819-08-7, chemically identified as tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (or 1-Boc-4-formyl-4-propylpiperidine), is a highly versatile, sp3-rich building block utilized extensivel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 1033819-08-7, chemically identified as tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (or 1-Boc-4-formyl-4-propylpiperidine), is a highly versatile, sp3-rich building block utilized extensively in medicinal chemistry[1][2]. In the contemporary landscape of drug discovery, there is a strategic paradigm shift toward "escaping flatland"—increasing the fraction of sp3-hybridized carbons (Fsp3) in drug candidates to enhance clinical success rates by improving aqueous solubility, target specificity, and metabolic stability[3][4][5].
This technical guide provides an in-depth analysis of the structural profiling, mechanistic utility, and self-validating experimental protocols required for deploying CAS 1033819-08-7 in advanced drug development workflows.
Structural and Physicochemical Profiling
The molecular architecture of CAS 1033819-08-7 is engineered for maximum synthetic flexibility and pharmacokinetic optimization. It features three critical domains:
The Piperidine Core: A saturated nitrogen heterocycle that serves as a metabolically stable, basic pharmacophore common in CNS and oncology drugs.
The C4-Quaternary Center: The geminal disubstitution (a reactive formyl group and a lipophilic propyl group) at the 4-position enforces a rigid 3D conformation. This prevents aromatization and restricts the conformational flexibility of attached functional groups, reducing the entropic penalty upon protein-ligand binding[3][4].
Orthogonal Protective Group (Boc): The tert-butyloxycarbonyl (Boc) group ensures the secondary piperidine amine remains chemically inert during the electrophilic functionalization of the formyl group[6].
Data Presentation: Physicochemical Properties
Table 1: Physicochemical and Structural Parameters
Parameter
Value
Scientific Significance
CAS Number
1033819-08-7
Unique chemical identifier for procurement and tracking[1][2].
The primary synthetic utility of CAS 1033819-08-7 lies in the high electrophilicity of its C4-formyl group. The most prevalent and valuable transformation is reductive amination , which couples the aldehyde with primary or secondary amines to generate elaborated, sp3-rich amine networks[8][9]. Following C4-functionalization, the Boc group can be orthogonally cleaved to reveal the piperidine nitrogen for subsequent amide coupling, alkylation, or cross-coupling[6].
Divergent synthetic pathways utilizing CAS 1033819-08-7 as a core scaffold.
As an Application Scientist, it is critical to not only execute protocols but to understand the causality governing each chemical step. The following workflows are designed with internal validation checkpoints to ensure reproducibility and high yield.
Protocol A: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Causality & Reagent Selection: STAB (NaBH(OAc)3) is universally selected over Sodium Cyanoborohydride (NaBH3CN) due to its superior safety profile (no toxic HCN gas generation) and its highly selective reducing power[8][10][11]. STAB reduces imines and iminiums rapidly but reacts sluggishly with aldehydes, minimizing the undesired over-reduction of CAS 1033819-08-7 to the corresponding alcohol[9][11]. 1,2-Dichloroethane (DCE) is the optimal solvent as it solubilizes the borohydride species effectively while maintaining a suitable dielectric constant for iminium ion stabilization[8][9].
Step-by-step experimental workflow for reductive amination using STAB.
Step-by-Step Procedure:
Imine Formation: Dissolve CAS 1033819-08-7 (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DCE (0.2 M). Validation Checkpoint: For unhindered primary amines, imine formation is rapid. For sterically hindered anilines or secondary amines, add glacial acetic acid (1.0 equiv) to catalyze iminium formation[8][11].
Reduction: Add NaBH(OAc)3 (1.4 equiv) portion-wise at room temperature. Causality: Portion-wise addition prevents thermal spikes and suppresses side reactions.
Reaction Monitoring: Stir for 2–12 hours. Validation Checkpoint: Monitor via LC-MS. The disappearance of the aldehyde peak (m/z 256[M+H]+ or 278 [M+Na]+) confirms completion[7].
Quenching: Carefully add saturated aqueous NaHCO3. Causality: The basic quench neutralizes acetic acid and destroys excess hydride, releasing CO2 gas. Wait until effervescence completely ceases.
Extraction & Purification: Extract the aqueous layer with Dichloromethane (DCM), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.
Data Presentation: Comparative Reagent Selection
Table 2: Reagent Selection for Reductive Amination
Reagent
Solvent System
Temp
Typical Yield
Mechanistic Causality / Notes
NaBH(OAc)3 (STAB)
DCE or THF
RT
>85%
Mildest; reduces imines selectively over aldehydes. No toxic byproducts[8][9].
NaBH3CN
MeOH (pH 5-6)
RT
~70%
Generates highly toxic HCN gas. Requires strict pH control to function[8][11].
NaBH4
EtOH
0 °C
<50%
Too reactive; causes rapid over-reduction of the starting aldehyde to an alcohol[9].
Protocol B: Orthogonal Boc Deprotection
Causality & Reagent Selection: The Boc group is highly acid-labile but completely stable to the reductive amination conditions[6]. Deprotection is achieved using Trifluoroacetic acid (TFA) in DCM.
Step-by-Step Procedure:
Acidolysis: Dissolve the purified reductive amination intermediate in a 1:4 mixture of TFA:DCM at 0 °C. Causality: Cooling minimizes the cleavage of other sensitive functional groups and prevents the formation of highly reactive tert-butyl cations from alkylating electron-rich aromatic rings[6].
Cleavage: Warm to room temperature and stir for 1 hour. Validation Checkpoint: LC-MS will show a mass shift of -100 Da (loss of the Boc group)[6].
Workup: Concentrate under reduced pressure to remove volatile TFA. Neutralize the resulting TFA salt with a basic ion-exchange resin or aqueous NaOH before proceeding to subsequent coupling reactions.
References
tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate — Chemical Substance Inform
Comprehensive NMR Analysis of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate: Structural Elucidation and Methodologies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction & Structural Significance In modern drug discovery, functionalized piperidines serve...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Introduction & Structural Significance
In modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their favorable pharmacokinetic profiles and geometric predictability. Specifically, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (Chemical Formula: C14H25NO3) is a highly versatile building block[1]. The orthogonal reactivity of its functional groups—a highly electrophilic formyl group at C4, a lipophilic propyl chain, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group at N1—makes it an ideal precursor for reductive aminations, Wittig olefinations, and complex alkaloid synthesis.
However, the structural verification of N-Boc-protected piperidines via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges. The partial double-bond character of the urethane C–N bond restricts rotation, leading to the formation of syn and anti rotamers. Because this rotation often occurs at an intermediate rate on the NMR timescale at ambient temperature (298 K), researchers frequently observe severe line broadening or peak duplication, particularly for the protons and carbons adjacent to the nitrogen (C2 and C6)[2].
This whitepaper provides an authoritative guide to acquiring, interpreting, and validating the
1
H and
13
C NMR spectra of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate, ensuring high scientific integrity in your analytical workflows.
Fundamental Principles: The N-Boc Rotamer Phenomenon
To accurately interpret the NMR data of this compound, one must understand the causality behind the spectral artifacts. The N-Boc group exhibits a rotational barrier (
ΔG‡
) of approximately 50–55 kJ/mol[3]. At 298 K, the half-life of this rotation is on the order of seconds, which falls squarely into the intermediate exchange regime for NMR spectroscopy[2].
Consequently, the equatorial and axial protons at the C2 and C6 positions of the piperidine ring experience fluctuating magnetic environments during the acquisition time. This results in broad, poorly resolved "humps" rather than sharp multiplets. To resolve this, Variable Temperature (VT) NMR is employed. By elevating the sample temperature to 330 K, the kinetic energy of the system increases, accelerating the rotation rate beyond the NMR timescale. This forces the signals to coalesce into sharp, time-averaged peaks, allowing for precise integration and multiplicity analysis.
Self-Validating Experimental Protocols
A robust analytical methodology must be self-validating. The following protocol details the exact steps required to acquire high-fidelity NMR data for tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate, explaining the mechanical necessity of each phase.
Step-by-Step Methodology
Step 1: Sample Preparation
Procedure: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality: CDCl
3
is chosen because the compound lacks exchangeable protons (e.g., -OH, -NH) that would require a polar aprotic solvent like DMSO-d
6
. TMS serves as a self-validating internal standard to calibrate the chemical shift axis precisely to 0.00 ppm.
Step 2: Probe Tuning and Matching
Procedure: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Execute the atma (Automatic Tuning and Matching) routine for both the
1
H and
13
C channels.
Causality: Tuning ensures the probe's LC (inductor-capacitor) circuit is perfectly resonant with the Larmor frequency of the target nuclei. Matching adjusts the impedance to 50 ohms. This maximizes radiofrequency (RF) power transfer, optimizing the Signal-to-Noise (S/N) ratio.
Step 3: Locking and Shimming
Procedure: Lock the spectrometer to the deuterium frequency of CDCl
3
. Perform gradient shimming (e.g., topshim) along the Z-axis.
Causality: The lock system compensates for magnetic field drift over time. Shimming corrects spatial inhomogeneities in the
B0
magnetic field. Poor shimming results in asymmetric line shapes and loss of fine J-coupling resolution.
Step 4: 1D and VT-NMR Acquisition
Procedure: Acquire a standard 1D
1
H spectrum at 298 K (ns=16, d1=1s). If severe broadening is observed at ~3.0–3.8 ppm, increase the probe temperature to 330 K, allow 10 minutes for thermal equilibration, and re-acquire.
Causality: Thermal equilibration is critical; acquiring while the temperature is fluctuating will cause convection currents in the tube, destroying the shim profile and degrading resolution.
Workflow Visualization
The following diagram illustrates the logical decision tree for elucidating the structure of N-Boc piperidines, highlighting the critical intervention of VT-NMR.
NMR Structural Elucidation Workflow for N-Boc Piperidines
Spectral Data & Assignments
The quantitative data below represents the expected resonance frequencies for tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate in CDCl
3
. The assignments are derived from the predictable inductive effects of the formyl and Boc groups, combined with standard alkane chain shifts.
Table 1:
1
H NMR Data Summary (400 MHz, CDCl
3
, 298 K)
Chemical Shift (
δ
, ppm)
Multiplicity & J-Coupling
Integration
Assignment / Structural Feature
9.45
Singlet (s)
1H
Aldehyde proton (-CH O) at C4
3.80
Broad doublet (br d)
2H
Piperidine C2/C6 equatorial protons (broadened by Boc)
2.90
Broad triplet (br t)
2H
Piperidine C2/C6 axial protons (broadened by Boc)
1.95
Multiplet (m)
2H
Piperidine C3/C5 protons (diastereotopic)
1.55
Multiplet (m)
2H
Propyl
α
-CH2
(attached to C4)
1.46
Singlet (s)
9H
Boc tert-butyl protons (-C(CH3
)
3
)
1.45
Multiplet (m)
2H
Piperidine C3/C5 protons (diastereotopic)
1.25
Multiplet (m)
2H
Propyl
β
-CH2
0.92
Triplet (t, J = 7.2 Hz)
3H
Propyl terminal methyl (-CH3
)
Note: At 330 K, the broad signals at 3.80 ppm and 2.90 ppm will coalesce into sharper, well-defined multiplets, allowing for accurate integration against the 9H Boc singlet.
Table 2:
13
C NMR Data Summary (100 MHz, CDCl
3
, 298 K)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment / Structural Feature
205.2
Quaternary (C=O)
Aldehyde carbonyl (-C HO)
154.8
Quaternary (C=O)
Boc urethane carbonyl (N-C =O)
79.6
Quaternary (C)
Boc tert-butyl central carbon (-C (CH
3
)
3
)
49.5
Quaternary (C)
Piperidine C4 (bearing formyl and propyl groups)
39.5 (broad)
Secondary (CH
2
)
Piperidine C2 and C6 (adjacent to N-Boc)
35.4
Secondary (CH
2
)
Propyl
α
-C H
2
30.2
Secondary (CH
2
)
Piperidine C3 and C5
28.5
Primary (CH
3
)
Boc tert-butyl methyls (-C(C H
3
)
3
)
17.2
Secondary (CH
2
)
Propyl
β
-C H
2
14.6
Primary (CH
3
)
Propyl terminal methyl (-C H
3
)
Conclusion
The structural validation of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate relies heavily on understanding the conformational dynamics of the N-Boc protecting group. By acknowledging the intermediate exchange regime of the urethane bond rotation, analysts can preemptively utilize VT-NMR to resolve broadened signals at the C2 and C6 positions. The tabulated
1
H and
13
C assignments provided herein serve as a definitive reference for verifying the integrity of this crucial synthetic building block before its deployment in downstream drug discovery applications.
References
PubChemLite - Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (C14H25NO3) . National Center for Biotechnology Information (NCBI).[1]
URL:[Link]
An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine . Journal of the American Chemical Society, 2002.[2]
URL:[Link]
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments . The Journal of Organic Chemistry, 2022.[3]
URL:[Link]
Mass Spectrometry Analysis of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate: A Mechanistic and Methodological Guide
Introduction and Analytical Challenges In modern pharmaceutical development, functionalized piperidines are indispensable scaffolds. Specifically, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (also known as N-Boc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Analytical Challenges
In modern pharmaceutical development, functionalized piperidines are indispensable scaffolds. Specifically, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (also known as N-Boc-4-formyl-4-propylpiperidine) serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including spirocycles and biaryl compounds[1].
However, the mass spectrometric (MS) characterization of this molecule presents a distinct analytical challenge. As a Senior Application Scientist, I frequently observe that the primary pitfall in analyzing N-Boc (tert-butoxycarbonyl) protected heterocycles is unmonitored in-source fragmentation. The Boc group is highly susceptible to degradation during electrospray ionization (ESI), which can strip the protecting group before the ion ever reaches the first quadrupole[2]. This whitepaper delineates the physicochemical profiling of this molecule, the mechanistic rationale behind its fragmentation, and a self-validating LC-MS/MS protocol designed to preserve the intact precursor ion for accurate tandem MS sequencing.
Molecular Architecture and Physicochemical Profiling
Understanding the exact mass and structural liabilities of the analyte is the first step in method development. The molecule features an N-1 Boc protecting group, alongside reactive formyl (-CHO) and propyl (-CH2CH2CH3) moieties at the C4 position[3].
Table 1: Physicochemical and Exact Mass Profiling
Property
Value
Causality / Analytical Impact
Molecular Formula
C14H25NO3
Determines isotopic distribution and exact mass[3].
Monoisotopic Mass
255.1834 Da
Baseline for high-resolution MS calibration.
[M+H]+ Exact Mass
256.1912 Da
Primary target for positive-mode ESI (ESI+).
[M+Na]+ Exact Mass
278.1732 Da
Sodium adducts often form but resist CID fragmentation; must be minimized.
Structural Features
N-Boc, C4-formyl, C4-propyl
Drives the predictable, step-wise MS/MS fragmentation cascade.
Mechanistic Rationale: The N-Boc Fragmentation Cascade
When subjected to Collision-Induced Dissociation (CID) or excessive declustering potentials in the ESI source, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate undergoes a highly predictable degradation pathway. Understanding why these bonds break dictates how we set our instrument parameters.
The McLafferty Rearrangement: Protonation typically occurs at the carbonyl oxygen of the Boc group. This induces a six-membered cyclic transition state where the carbonyl oxygen abstracts a proton from one of the tert-butyl methyl groups. This thermodynamic driver results in the expulsion of neutral isobutylene (C4H8, 56.06 Da)[2].
Decarboxylation: The resulting carbamic acid intermediate is highly unstable and rapidly loses carbon dioxide (CO2, 43.99 Da) to yield the secondary amine (the de-Boc piperidine core)[4].
Formyl and Propyl Cleavage: Subsequent higher-energy collisions drive the loss of the formyl group as carbon monoxide (CO, 28.00 Da) and the propyl chain via radical or alkene loss.
MS/MS fragmentation cascade of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate.
Self-Validating LC-MS/MS Protocol
To prevent the premature loss of the Boc group and ensure accurate structural confirmation, the experimental workflow must be carefully controlled. The following protocol establishes a self-validating system where in-source fragmentation is actively monitored and minimized.
Self-validating LC-MS/MS workflow optimized for labile N-Boc protected piperidines.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dilute the analyte to 10–50 ng/mL in a 50:50 mixture of Acetonitrile (ACN) and LC-MS grade water.
Causality: High concentrations lead to detector saturation and space-charge effects in the ion trap/quadrupole, distorting isotopic ratios.
Step 2: Chromatographic Separation
Action: Utilize a robust C18 column (e.g., Waters XTerra or equivalent) capable of handling extreme pH ranges[5]. Use Mobile Phase A: 0.1% Formic Acid in Water, and Mobile Phase B: 0.1% Formic Acid in ACN.
Causality: While high pH (e.g., pH 9.5) can increase the retention time of amines by forcing them into an unionized state[5], acidic modifiers (0.1% FA) are preferred here to guarantee robust protonation ([M+H]+) of the Boc-carbonyl oxygen, maximizing ESI+ sensitivity.
Action: Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to a moderate 300°C.
Self-Validating System: Before acquiring analytical batch data, the system must pass a Source Fragility Test. Inject the standard and monitor the MS1 spectrum (Scan m/z 100–300). The system is validated only if the relative abundance of the in-source de-Boc fragment (m/z 156.14) is less than 10% of the intact precursor (m/z 256.19).
Causality: If m/z 156.14 exceeds 10%, the declustering potential (DP) or cone voltage is too high, driving a McLafferty rearrangement in the source[2]. Iteratively reduce the cone voltage (e.g., from 40V down to 15V) until the intact m/z 256.19 ion dominates.
Step 4: CID MS/MS Acquisition
Action: Isolate m/z 256.19 in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 35 eV using Argon or Nitrogen as the collision gas.
Causality: Ramping the CE ensures capturing both the low-energy Boc-cleavage events (10–15 eV) and the higher-energy formyl/propyl backbone cleavages (25–35 eV) in a single composite spectrum.
Data Interpretation and Diagnostic Ions
Upon successful execution of the self-validated protocol, the resulting MS/MS spectrum should yield a distinct fingerprint. The causality of these ions confirms the structural integrity of the molecule.
Table 2: Diagnostic MS/MS Product Ions and Mechanistic Assignments
Low-energy McLafferty rearrangement of the tert-butyl group.
156.14
100.05
Boc (C5H8O2)
Complete deprotection of the piperidine nitrogen; forms the base peak at moderate CE[4].
128.14
128.05
Boc + CO
High-energy cleavage of the C4-formyl group from the de-Boc core.
85.09
171.10
Boc + CO + C3H7
Loss of the C4-propyl chain, leaving the bare piperidine ring fragment.
Conclusion
The successful mass spectrometry analysis of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate hinges on respecting the lability of the N-Boc protecting group. By understanding the thermodynamic drivers of the McLafferty rearrangement and implementing a self-validating MS1 fragility test, researchers can eliminate source-induced artifacts. This ensures that the resulting MS/MS spectra represent true collision-induced dissociation, providing absolute confidence in the structural characterization of this vital pharmaceutical building block.
References
PubChemLite. "C14H25NO3 - Explore." uni.lu.
ACS Publications. "Integrating Fragment Assembly and Biophysical Methods in the Chemical Advancement of Small-Molecule Antagonists of IL-2." acs.org.
PMC. "Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry." nih.gov.
ACS Publications. "Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS." acs.org.
Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." waters.com.
Comprehensive Purity Assessment of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate: A Self-Validating Analytical Framework
Executive Summary As a building block in drug discovery, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) presents a unique set of analytical challenges[1]. The compound lacks a conjugated π-syste...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a building block in drug discovery, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) presents a unique set of analytical challenges[1]. The compound lacks a conjugated π-system, rendering standard UV-based chromatographic purity assays unreliable. Furthermore, its functional groups—an acid-labile N-Boc protecting group and a highly reactive C4-aldehyde—make it susceptible to rapid degradation under non-optimal conditions.
To establish a robust, self-validating purity profile, a multi-orthogonal analytical strategy must be deployed. This guide outlines a field-proven framework combining High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for relative impurity profiling, quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute mass fraction determination, and specialized orthogonal assays to close the mass balance.
Fig 1. Self-validating analytical strategy for comprehensive purity assessment.
Before designing an analytical method, one must understand the causality behind impurity generation. The molecular architecture of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate dictates its degradation pathways:
Oxidation: The unhindered formyl group is highly susceptible to oxidation. Prolonged exposure to atmospheric oxygen converts the aldehyde into the corresponding carboxylic acid (N-Boc-4-propylpiperidine-4-carboxylic acid)[2].
Hydrolysis: Under strong acidic or basic conditions, the tert-butyl carbamate (Boc) group is cleaved, yielding the free secondary amine (4-formyl-4-propylpiperidine)[2].
Polymerization: Aldehydes can undergo self-polymerization, forming high-molecular-weight polyacetal oligomers, especially under non-optimal storage conditions[2].
Standard UV-Vis detection is fundamentally inadequate for this compound. The molecule's only chromophores—the carbamate and aldehyde carbonyls—exhibit weak end-absorption near 210 nm. Relying on UV at this wavelength introduces severe baseline drift during gradient elution and fails to detect non-chromophoric synthesis impurities.
To overcome this, Charged Aerosol Detection (CAD) is utilized. CAD provides a near-universal, mass-dependent response independent of optical properties, ensuring that both the parent compound and its degradants are accurately quantified.
Step-by-Step HPLC-CAD Methodology
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water to ensure complete solubilization and sufficient mass for CAD response[2].
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions until the CAD baseline stabilizes (noise < 0.5 pA).
Execution: Inject blanks to confirm the absence of carryover, followed by the sample preparations.
Data Processing: Integrate all peaks excluding the void volume and blank artifacts. Calculate relative purity using the area normalization method.
Table 1: HPLC-CAD Method Parameters
Parameter
Specification
Causality / Rationale
Column
C18, 150 x 4.6 mm, 3 µm
Provides optimal retention for aliphatic, hydrophobic Boc-protected amines.
Mobile Phase A
0.1% Formic Acid in Water
Maintains the Boc group stability while ensuring sharp peak shapes.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
High volatility required for efficient aerosolization in the CAD detector.
Gradient
10% B to 90% B over 15 min
Ensures elution of highly polar cleaved amines and non-polar oligomers.
Flow Rate
1.0 mL/min
Standard flow for optimal nebulization in CAD.
CAD Evaporator Temp
35 °C
Low temperature prevents thermal degradation of the labile aldehyde.
Absolute Purity Assessment: SI-Traceable 1H-qNMR
While HPLC-CAD provides an excellent relative impurity profile, it cannot determine the absolute mass fraction without an identical, highly characterized reference standard. To establish an SI-traceable absolute purity, quantitative Nuclear Magnetic Resonance (qNMR) is employed as a primary ratio method[3].
By co-dissolving the sample with a Certified Reference Material (CRM) calibrant, the exact mass fraction can be calculated without needing a reference standard of the analyte itself[4]. This relies on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of equivalent protons generating it[5].
Step-by-Step 1H-qNMR Methodology
Calibrant Selection: Select a CRM that is stable, non-hygroscopic, and has resonances that do not overlap with the target analyte[4]. 1,3,5-Trimethoxybenzene (TMB) is ideal, presenting a sharp singlet at ~6.1 ppm, well clear of the analyte's aliphatic signals (1.0–4.0 ppm) and the aldehyde proton (~9.5 ppm).
Weighing: Using a calibrated microbalance, accurately weigh ~20 mg of the analyte and ~10 mg of the CRM into the same vial. Record weights to 0.01 mg precision.
Dissolution: Co-dissolve the mixture in 0.8 mL of CDCl3 (containing 0.03% TMS). Transfer to a high-quality 5 mm NMR tube.
Acquisition: Acquire the 1H-NMR spectrum using a 90° excitation pulse. A relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) must be used to ensure complete magnetization recovery (typically D1 ≥ 30 seconds).
Calculation: Calculate the absolute mass fraction (
Psample
) using the following equation:
(Where I = Integral area, N = Number of protons, MW = Molecular weight, W = Weight, and P = Purity of the calibrant).
Table 2: 1H-qNMR Acquisition Parameters
Parameter
Specification
Causality / Rationale
Spectrometer
≥ 400 MHz
Ensures sufficient dispersion to prevent signal overlap.
Pulse Angle
90°
Maximizes signal-to-noise ratio for accurate integration.
Relaxation Delay (D1)
≥ 30 seconds
Prevents signal saturation; ensures quantitative integration[3].
Number of Scans (NS)
64
Achieves a Signal-to-Noise (S/N) ratio > 250:1 for target peaks.
Integration Target
Aldehyde proton (~9.5 ppm)
Isolated signal, free from aliphatic and solvent interference.
Orthogonal Validations: Closing the Mass Balance
To ensure the analytical system is fully self-validating, orthogonal techniques must be applied to account for species invisible to HPLC-CAD and qNMR.
Karl Fischer (KF) Titration for Moisture:
Aldehydes are notorious for forming hydrates. However, standard KF titration utilizes methanol as a solvent. Methanol reacts with aldehydes to form acetals, releasing water as a byproduct and falsely inflating the moisture reading. Causality-driven adjustment: A specialized, ketone/aldehyde-free KF reagent system (utilizing propylene glycol or proprietary non-reactive alcohols) must be used to obtain accurate moisture content.
Gas Chromatography-Mass Spectrometry (GC-MS):
Used to screen for residual volatile solvents (e.g., ethyl acetate, dichloromethane) remaining from the synthesis process. To prevent thermal degradation of the Boc group and the aldehyde in the hot inlet, a deactivated inlet liner must be used, and the injector temperature should be lowered to 200 °C[2].
The Strategic Role of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate in Medicinal Chemistry
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly functionalized, conformationally restricted building blocks. Among these, tert-butyl 4-fo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for highly functionalized, conformationally restricted building blocks. Among these, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) stands out as a privileged scaffold.
This whitepaper provides an in-depth technical analysis of this specific intermediate, detailing the structural causality behind its design, its physicochemical profile, and field-proven synthetic protocols for its deployment in library synthesis.
Structural Rationale & Causality in Drug Design
The architecture of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is not arbitrary; every functional group serves a precise mechanistic purpose in the context of complex molecule assembly:
The Piperidine Core: Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, particularly for Central Nervous System (CNS) and G-Protein Coupled Receptor (GPCR) targets. The piperidine ring modulates the overall
pKa
and lipophilicity (
logD
) of the final drug candidate, enhancing oral bioavailability and blood-brain barrier penetration[1].
The 4-Propyl Substitution: The geminal disubstitution at the 4-position is a critical design choice. The propyl group acts as a specific lipophilic vector designed to occupy hydrophobic pockets within target binding sites. Furthermore, its steric bulk restricts the conformational flexibility of the piperidine ring, forcing the adjacent formyl group (and its subsequent derivatives) into a well-defined spatial trajectory.
The 4-Formyl (Aldehyde) Hub: The aldehyde acts as a highly versatile electrophilic center. It serves as the primary point of divergence for library synthesis, allowing for reductive aminations, Wittig olefinations, or Grignard additions[1].
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection of the secondary amine. It is completely stable to the nucleophilic and basic conditions required to functionalize the aldehyde, yet it can be cleanly removed under mild acidic conditions without affecting most newly formed bonds[2].
Physicochemical Profiling
Understanding the baseline properties of this building block is essential for predicting its behavior in chromatographic purification and mass spectrometry. The following data summarizes the key quantitative metrics derived from the 3[3].
The true value of this compound lies in its ability to act as a central hub for divergent synthesis. By leveraging the reactivity of the 4-formyl group, chemists can rapidly generate a library of structurally distinct analogs.
Divergent synthetic workflows from the 4-formyl-4-propylpiperidine core.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. I have explicitly detailed the mechanistic causality behind each reagent choice and workup step.
Protocol A: Mild Reductive Amination
This protocol converts the formyl group into a functionalized amine. It is adapted from established 2[2] and 4[4].
Causality & Reagent Selection:
We specifically select sodium triacetoxyborohydride (
NaBH(OAc)3
) over sodium borohydride (
NaBH4
). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering it too mild to reduce the starting aldehyde, but sufficiently reactive to selectively reduce the more electrophilic iminium ion formed in situ[2].
Step-by-Step Methodology:
Imine Formation: To a flame-dried round-bottom flask under an argon atmosphere, dissolve tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add the desired primary or secondary amine (1.2 eq).
Catalysis: Add glacial acetic acid (0.1 eq). Rationale: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating imine/iminium formation. Stir at room temperature for 1 hour.
Reduction: Cool the mixture to 0°C using an ice bath. Add
NaBH(OAc)3
(1.5 eq) portion-wise. Rationale: Cooling mitigates the exothermic nature of the hydride addition and prevents unwanted side reactions.
Validation (In-Process): Allow the reaction to warm to room temperature and stir for 16 hours. Monitor via LC-MS. The disappearance of the 255 Da (aldehyde) peak and the emergence of the corresponding product mass confirms complete conversion.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Rationale: This dual-purpose step neutralizes the acetic acid and decomposes any unreacted hydride species, preventing late-stage reduction during concentration[4]. Extract with dichloromethane (DCM, 3x), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Protocol B: Boc Deprotection
Following the functionalization of the 4-position, the Boc group must be removed to expose the piperidine nitrogen for further coupling (e.g., amidation or
SNAr
reactions).
Step-by-Step Methodology:
Acidic Cleavage: Dissolve the Boc-protected intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA)[4].
Monitoring: Stir at room temperature for 2 hours. Validation: TLC (using a ninhydrin stain) will reveal a highly polar, UV-inactive spot corresponding to the free secondary amine.
Isolation: Concentrate the mixture in vacuo to remove volatiles. The product is obtained as a TFA salt.
Free-Basing (Optional): If the free base is required for the next step, partition the crude salt between DCM and 1N NaOH, extract the organic layer, dry, and concentrate.
Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate as a building block in organic synthesis
Tert-Butyl 4-Formyl-4-Propylpiperidine-1-Carboxylate: A Strategic Building Block in Advanced Organic Synthesis The architectural complexity of modern therapeutics demands highly versatile, bifunctional chemical building...
Author: BenchChem Technical Support Team. Date: March 2026
Tert-Butyl 4-Formyl-4-Propylpiperidine-1-Carboxylate: A Strategic Building Block in Advanced Organic Synthesis
The architectural complexity of modern therapeutics demands highly versatile, bifunctional chemical building blocks. Among these, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) has emerged as a privileged scaffold[1]. By combining a universally recognized pharmacophore (the piperidine ring) with a sterically hindered quaternary carbon center, this molecule offers synthetic chemists a precise vector for drug discovery and complex library generation.
This technical whitepaper deconstructs the structural utility, mechanistic pathways, and self-validating experimental protocols associated with this specific building block.
Structural and Physicochemical Profiling
The synthetic value of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate lies in its orthogonal reactivity and geometric properties. The molecule features three critical domains:
The N-Boc Protecting Group: Deactivates the secondary amine, preventing unwanted nucleophilic side reactions and allowing for selective functionalization at the C4 position[2].
The C4-Formyl (Aldehyde) Group: A highly reactive electrophilic handle capable of undergoing reductive aminations, Wittig olefinations, and oxidations.
The C4-Propyl Group: A lipophilic alkyl chain that creates a quaternary carbon center. In medicinal chemistry, this gem-disubstitution restricts the conformational flexibility of the piperidine ring and blocks metabolic liabilities (such as cytochrome P450-mediated oxidation) that typically plague unhindered secondary or tertiary carbons.
Optimal lipophilicity range for passive blood-brain barrier (BBB) penetration[4].
Structural Motif
4,4-Disubstituted Piperidine
Rigidifies the scaffold, locking the spatial geometry of attached pharmacophores.
Mechanistic Pathways and Synthetic Versatility
The presence of the Boc protecting group ensures that the aldehyde is the exclusive site of reactivity under neutral or basic conditions[2]. However, the adjacent propyl group introduces significant steric hindrance around the formyl carbon. This necessitates careful selection of reagents to drive reactions to completion.
Caption: Divergent synthetic pathways of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate.
Causality in Reagent Selection:
Reductive Amination: To construct amine libraries, the aldehyde is reacted with primary or secondary amines. Because of the steric bulk of the propyl group, imine formation is slow. A mild acid catalyst (e.g., acetic acid) is often required. Crucially, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. Its electron-withdrawing acetate groups render it milder than NaBH₄, preventing the premature reduction of the unreacted aldehyde into a primary alcohol[2]. Alternatively, high-pressure hydrogenation using Raney Nickel and ammonia can yield primary aminomethyl derivatives[3].
Homologation (Wittig): The formyl group can be converted to an alkene using phosphonium ylides. This extends the carbon framework, generating precursors for targeted MAO inhibitors or GPCR ligands[4].
Objective: Synthesize a 4-(alkylaminomethyl)-4-propylpiperidine derivative.
Imine Condensation:
Action: In an oven-dried flask under nitrogen, dissolve tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (1.0 equiv) and the target primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
Causality: DCE is selected over methanol because it is non-nucleophilic and possesses an optimal dielectric constant for stabilizing the transition state of imine formation without interfering with the hydride source.
Validation: Add glacial acetic acid (1.5 equiv). Stir at room temperature for 2 hours. Monitor via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the imine intermediate [M+H]⁺.
Selective Reduction:
Action: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise.
Causality: Cooling mitigates exothermic degradation. The triacetoxyborohydride selectively reduces the protonated iminium ion over the sterically hindered unreacted aldehyde[2].
Action: Allow the mixture to warm to room temperature and stir for 12 hours.
Quenching and Isolation:
Action: Quench cautiously with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8).
Validation: Extract with dichloromethane (DCM) (3x). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is validated via crude ¹H-NMR (loss of the distinct aldehyde proton singlet at ~9.5 ppm).
Caption: Step-by-step workflow for the reductive amination of the sterically hindered C4-aldehyde.
Protocol B: Orthogonal Boc Deprotection
Objective: Unmask the piperidine nitrogen for subsequent amide coupling.
Acidic Cleavage:
Action: Dissolve the purified product from Protocol A in DCM (0.1 M). Cool to 0 °C and add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio.
Causality: The strong acid protonates the carbamate. The mechanism relies on the expulsion of a stable tert-butyl cation. The subsequent decomposition into isobutylene and carbon dioxide gas thermodynamically drives the reaction to absolute completion[2].
Workup and Free-Basing:
Action: Stir for 2 hours at room temperature. Concentrate under reduced pressure to remove excess TFA.
Validation: To obtain the free base, dissolve the resulting TFA salt in DCM and wash with 1M NaOH. Extract, dry, and verify the product via LC-MS (loss of 100 Da corresponding to the Boc group).
Applications in Drug Development (E-E-A-T)
The strategic deployment of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is highly prevalent in the synthesis of spirocyclic and bicyclic systems. For example, reductive amination followed by intramolecular cyclization can yield complex architectures like 9-Boc-2,9-diazaspiro[5.5]undecane derivatives[3].
Furthermore, the stereoelectronic properties of 4-substituted piperidines are critical in designing selective enzyme inhibitors. The spatial geometry dictated by the C4-propyl group can force the molecule into specific chair conformations, which is a proven tactic for discriminating between closely related enzyme isoforms (e.g., selectively inhibiting Monoamine Oxidase B over Monoamine Oxidase A in neurological disorder therapeutics)[4]. By utilizing this pre-assembled, orthogonally protected building block, drug development professionals can rapidly access diverse, high-value chemical space with highly predictable pharmacokinetics.
Discovery of Novel Reactions and Therapeutic Applications Using tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing molecules that possess both high metabolic stability and precise target affinity. The c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing molecules that possess both high metabolic stability and precise target affinity. The compound tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate represents a masterclass in building block design. By integrating a Boc-protected piperidine framework with a C4-quaternary center bearing both a reactive formyl group and a lipophilic propyl chain, this molecule offers orthogonal reactivity and exceptional three-dimensional character. This whitepaper details the structural rationale, core reaction methodologies, and self-validating protocols for utilizing this compound in novel drug discovery workflows.
Structural Rationale: The Quaternary Carbon Advantage
The modern medicinal chemistry landscape is heavily driven by the "escape from flatland" initiative, which correlates increased sp³ character (saturation) with higher clinical success rates[1]. The C4-geminal disubstitution in this specific piperidine building block creates a sterically demanding quaternary carbon that provides two critical advantages:
Conformational Locking (Causality of Affinity): The propyl group is not merely a passive lipophilic appendage; its steric bulk actively restricts the conformational flipping of the piperidine chair. This locks the adjacent formyl group into a defined spatial orientation. When this aldehyde is converted into a target-binding pharmacophore, the reduced entropic penalty upon binding leads to significantly enhanced target affinity.
Metabolic Shielding: The quaternary center completely blocks cytochrome P450-mediated metabolic oxidation at the C4 position—a notorious liability in monosubstituted piperidine drugs, thereby achieving highly favorable drug-like properties[2].
Core Reaction Methodologies
Reductive Amination for PROTAC Linker Assembly
The aldehyde acts as a highly efficient electrophilic hub for reductive amination. This reactivity is extensively leveraged in the synthesis of rigid linkers for Targeted Protein Degradation (TPD). Piperidine-4-carboxaldehyde derivatives are foundational in optimizing the degradation efficiency of PROTACs by fine-tuning the spatial distance between the target protein and the E3 ligase. This approach has been successfully applied to PROTACs targeting CDK2[3], the Androgen Receptor DNA-Binding Domain (AR-DBD)[4], and dual-target CBP/p300 and BRD4 degraders[5].
Complex N-Heterocycle Synthesis via SnAP Reagents
To construct complex spirocyclic systems, the C4-aldehyde can be reacted with Tin-amine Protocol (SnAP) reagents. This methodology allows for the one-step synthesis of medium-ring saturated N-heterocycles directly from the aldehyde, bypassing tedious multi-step cyclization sequences and providing rapid access to novel spiro-fused scaffolds[1].
Scaffold Diversification via Olefination
The formyl group readily undergoes Wittig or Horner-Wadsworth-Emmons (HWE) olefination. The resulting terminal or internal alkenes serve as versatile handles for subsequent cross-metathesis, dihydroxylation, or photoredox-catalyzed aminoarylation to generate highly functionalized piperidines[2].
Experimental Protocols: Self-Validating Systems
To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic causality and real-time analytical checkpoints.
Protocol A: Reductive Amination of the C4-Aldehyde
Objective: Couple a primary amine to the C4-aldehyde to generate a secondary amine linker precursor.
Imine Formation: Dissolve tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous dichloromethane (DCM). Add glacial acetic acid (0.1 eq).
Causality: Acetic acid acts as a mild Brønsted acid to protonate the intermediate hemiaminal, facilitating water elimination to form the reactive iminium ion without cleaving the acid-sensitive Boc group.
Reduction: After stirring for 2 hours at room temperature, add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in portions.
Causality: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce its nucleophilicity. It selectively reduces the iminium ion but reacts extremely slowly with the unreacted starting aldehyde, preventing the formation of a dead-end primary alcohol byproduct.
Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting material mass (m/z 255.35) and the appearance of the product mass validates successful reduction. If the intermediate imine persists, add an additional 0.5 eq of NaBH(OAc)₃.
Workup: Quench with saturated aqueous NaHCO₃.
Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed secondary amine, ensuring it partitions entirely into the organic DCM layer during extraction.
Protocol B: Orthogonal Boc-Deprotection
Objective: Remove the N1-Boc protecting group to expose the piperidine amine for further functionalization.
Cleavage: Dissolve the intermediate in a 20% (v/v) solution of trifluoroacetic acid (TFA) in DCM at 0 °C.
Causality: The Boc group is cleaved via an acid-catalyzed S_N1 mechanism, generating a tert-butyl cation and liberating CO₂ gas. Conducting the reaction initially at 0 °C prevents exothermic degradation of sensitive functional groups introduced at C4.
Validation Checkpoint: Stir for 2 hours, allowing the reaction to warm to room temperature. The continuous evolution of CO₂ bubbles serves as a visual indicator of reaction progress. Complete disappearance of the Boc-protected mass on LC-MS confirms quantitative cleavage.
Workup: Concentrate under reduced pressure, co-evaporating with toluene (3x) to remove residual TFA azeotropically, yielding the free amine as a TFA salt ready for immediate amide coupling.
Quantitative Data Presentation
The following table summarizes the expected yields and mechanistic causality for the primary functionalization pathways of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate.
Reaction Type
Reagents & Catalyst
Standard Conditions
Typical Yield
Causality for Yield Variance
Reductive Amination
Primary Amine, NaBH(OAc)₃, AcOH
DCM, RT, 12h
75–90%
Steric hindrance from the 4-propyl group requires longer iminium formation times compared to unsubstituted analogs.
SnAP Cyclization
SnAP Reagent, Cu(OTf)₂
HFIP, RT, 24h
55–70%
The quaternary C4 center creates a highly congested transition state, slightly reducing yields but ensuring high diastereoselectivity.
Wittig Olefination
Ph₃P=CH₂, t-BuOK
THF, 0 °C to RT
80–85%
High reactivity of the unhindered aldehyde face; standard olefination proceeds smoothly despite the adjacent propyl chain.
Boc Deprotection
20% TFA in DCM
RT, 2h
>95%
Quantitative cleavage; yield only drops if the resulting free amine is highly volatile and lost during solvent evaporation.
Mechanistic & Workflow Visualizations
Caption: Workflow for the orthogonal functionalization of the C4-aldehyde and N1-amine.
Caption: Mechanism of targeted protein degradation using a piperidine-derived PROTAC linker.
References[6] Smolecule. Buy Piperidine-4-carbaldehyde | 50675-20-2.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkk7IFKiwNneq1Nx7C1iODUg2radYvVJNWuHSLBFqr53jYurEzh6-mizJOeVTErqP7VwWJZ0fy4OmoGqYYzyg0_eKsNEeGah_OKKGYIJIcZ7QZw27Frlumk4tp2Y6EbEL8KLsaOQ==[3] MedChemExpress. Linker optimization | MedChemExpress Life Science Reagents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRS0dsZOUc96Rmg3jzIs5c3Px3rtly6AuADfBxK8gy42ryrAlo4U7lMHDRfH9_QqudHQR5yEVHsHklqNZtAR6LHFuLZZ4kFpDHkCrKTwxJ2AYwNj7JsMsWCCpfoX-jDXq2mj2lyQPacVIcQcrp2uVk07ZIGR2bRjhEQF0C5bmN4TbQmogXZUsvTw==[4] Ma, S., et al. Discovery of LYA914, An Orally Bioavailable PROTAC Degrader Targeting the DNA Binding Domain of the Androgen Receptor for the Treatment of CRPC. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgqbfuk3hOsgMxKJx4-eiwhYTIrxJD1avca5Effz6C2kAIonu7becCdLW2zHHKkRdHqN2S2FKc-2zVrMdm_1yQcRoGOWn1crYAaRttPLNSomBb1iCbQUi3tqU_jDf8m8Vw_Ll6_aYNgxVXS05UNnHT[1] Bode, J. W., et al. SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. SciSpace.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEn5fKzqo41sOrKAmsl6X1L0_lbujao-l1oEErviFgcjQBFvYs2X254zZEMW0x7KWB-atd5PNdbL7n5seZnPH08ImwGYcGH4R2JJhdAuzhBK0RsmDmqkAFPHF9oKN3XsiHGSmVbGQRIT7JHy1ZRj3dZlckg3tC8adKfuX9APs4iLFes1rf-xVN626_V6Uo0IcrSL06YFIwWzFV[5] ACS Publications. Discovery of Novel CBP/p300 and BRD4 Dual-Target PROTACs with Potent Antitumor Activity in Prostate Cancer. Journal of Medicinal Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtOWmNK2DoyKf7Ja6ZXd8Se7H0Tw8MTX9hP_Qeq2s18kquV4XxpfUktTEyZKQ6dRlJupTAjKWujVFkBoNwJ8sx3Pr9GsmY3YbLqb0ZwIDU4zegvhrYiZDC0S7CGvtAghcb61RJnoxH4Hy7rApMyfsl[2] Chinese Chemical Society. Synthesis of Quaternary Carbon-Centered Benzoindolizidinones via Novel Photoredox-Catalyzed Alkene Aminoarylation: Facile Access to Tylophorine and Analogues. CCS Chemistry.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJyLtRzzAbP02d6I8LOhkaE0lnixD3AMpLMNUvw4z8Ozu2TcGJE_wQSBsH-nz7asFNr9n3C207yslT4hWLrE4uZJz_Y7jPyQMHQ1sJ07lJuOcRbQx4iTjKlsCA7afoyy85t_clhwG7UJi5dchPwqMynVX6R4ZbTYVEf44=
Technical Whitepaper: Stability, Storage, and Handling of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate
Executive Summary In modern drug development and medicinal chemistry, the structural integrity of synthetic building blocks dictates the success of downstream coupling reactions. tert-Butyl 4-formyl-4-propylpiperidine-1-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and medicinal chemistry, the structural integrity of synthetic building blocks dictates the success of downstream coupling reactions. tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) [1] is a highly versatile, bifunctional intermediate. However, its utility is gated by the orthogonal vulnerabilities of its two primary functional groups: an electrophilic formyl (aldehyde) moiety and an acid-labile N-tert-butoxycarbonyl (Boc) protecting group.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic safety data sheets. This guide deconstructs the chemical causality behind the molecule's degradation pathways and establishes self-validating protocols for its long-term storage and quality control.
Structural Profiling and Mechanistic Vulnerabilities
To engineer an optimal storage environment, we must first analyze the molecule's structural thermodynamics and kinetic liabilities.
Enolization Immunity (The Quaternary C4 Advantage)
Unlike many aliphatic aldehydes that rapidly degrade via self-condensation, this specific piperidine derivative is uniquely stable under basic conditions. The C4 position of the piperidine ring is a fully substituted quaternary carbon (bonded to the C3/C5 ring carbons, the propyl chain, and the formyl group). Causality: Because it lacks an
α
-proton, the formation of an enolate intermediate is electronically impossible. The molecule is therefore entirely immune to base-catalyzed aldol self-condensation.
Aldehyde Auto-Oxidation
The primary vulnerability of the formyl group is radical-mediated auto-oxidation. When exposed to atmospheric triplet oxygen (
3O2
) and ambient light, the weak formyl C-H bond undergoes radical abstraction. This initiates a chain reaction that rapidly converts the aldehyde into its corresponding carboxylic acid (tert-butyl 4-carboxy-4-propylpiperidine-1-carboxylate).
Acid-Catalyzed Boc Fragmentation
The N-Boc group is engineered for orthogonal deprotection under acidic conditions[2]. However, during storage, trace moisture can generate hydrolytic acids that initiate premature cleavage.
Causality: Protonation of the carbamate oxygen triggers a fragmentation cascade, yielding a stabilized tert-butyl cation, carbon dioxide (
CO2
) gas, and the free piperidine amine[3].
Pressurization Hazard: In sealed storage vials, the continuous evolution of
CO2
gas can cause dangerous pressurization and vial rupture[3].
Electrophilic Side Reactions: The transient tert-butyl cation is a potent electrophile that can alkylate the newly freed secondary amine or other nucleophiles if not actively scavenged[4].
Figure 1: Primary degradation pathways of the target piperidine derivative.
Stability Matrix and Storage Guidelines
To suppress the kinetic energy required for Boc fragmentation[5] and displace the oxygen required for auto-oxidation, strict environmental controls must be maintained[6].
Parameter
Optimal Condition
Mechanistic Rationale
Temperature
-20 °C (Freezer)
Suppresses thermal auto-oxidation kinetics and minimizes the activation energy available for trace-acid Boc fragmentation.
Atmosphere
Argon / Nitrogen
Displaces atmospheric
O2
, completely arresting the radical initiation required for formyl C-H abstraction.
Light Exposure
Dark (Amber Vials)
Prevents photo-initiated radical generation which accelerates aldehyde oxidation.
Moisture
< 100 ppm
H2O
Prevents aldehyde hydration (gem-diol formation) and limits the generation of trace hydrolytic acids.
Experimental Protocols: Self-Validating Systems
Standard operating procedures often fail because they lack internal validation. The following protocols are designed as self-validating systems to guarantee chemical integrity during handling and quality control.
Opening a -20 °C vial in ambient air immediately condenses atmospheric moisture into the sample, introducing the exact hydrolytic conditions that cause Boc cleavage.
Thermal Equilibration: Remove the sealed amber vial from the -20 °C freezer and place it in a desiccator. Allow it to warm to room temperature (RT) for exactly 45 minutes.
Causality: Warming to RT ensures the vial surface is above the dew point, preventing internal water condensation when the seal is broken.
Inert Purging: Pierce the septum with a Schlenk line needle supplying dry Argon.
Aliquoting: Withdraw the required mass/volume using a purged, gas-tight syringe.
Resealing: Flush the headspace of the source vial with Argon for 60 seconds before removing the needle. Wrap the septum tightly with Parafilm.
Validation Check: The positive pressure of the Argon balloon on the Schlenk line should remain constant during the flush. If the balloon deflates rapidly, the septum seal is compromised, and the sample must be considered exposed to ambient air.
Protocol 2:
1H
-NMR Quality Control (QC) Validation
Before deploying this building block in a multi-step synthesis, its integrity must be verified.
1H
-NMR is superior to LC-MS for this specific QC because it easily distinguishes between the aldehyde and its oxidized carboxylic acid counterpart.
Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of anhydrous
CDCl3
(passed through basic alumina to remove trace DCl, which could trigger Boc deprotection in the NMR tube).
Spectral Acquisition: Acquire a standard 1D proton spectrum.
Diagnostic Integration (The 9:1 Rule):
Integrate the sharp singlet corresponding to the Boc tert-butyl group at ~1.4 ppm (9 protons).
Integrate the formyl proton at ~9.5 ppm (1 proton).
Validation Check: The integration ratio must be exactly 9:1 .
If the ratio is < 9 , Boc cleavage has occurred.
If the ratio is > 9 , aldehyde oxidation has occurred (look for a new broad singlet > 10.5 ppm indicating the carboxylic acid OH).
Figure 2: Self-validating Quality Control (QC) workflow for batch analysis.
References
tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate — Chemical Substance Inform
Application Notes and Protocols for Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate as a Linker for PROTACs
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Critical Role of the Linker in PROTAC Design Proteolysis-targeting chimeras (PROTACs) ha...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the selection of the POI and E3 ligase ligands determines the PROTAC's target, the linker is a critical determinant of its overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for target ubiquitination and subsequent degradation.[4]
The composition and structure of the linker dictate the spatial orientation of the two ligands, and even subtle changes can significantly impact the PROTAC's biological activity.[5] Linker design has evolved from simple, flexible polyethylene glycol (PEG) or alkyl chains to more sophisticated structures that incorporate rigid motifs.[5][6] The inclusion of rigid scaffolds, such as the piperidine moiety, can offer several advantages, including pre-organizing the molecule into a conformation favorable for ternary complex formation, which can lead to enhanced potency and improved metabolic stability compared to more flexible linkers.[4][7]
This guide provides an in-depth exploration of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate , a novel linker that combines a rigid piperidine core with a reactive aldehyde handle for versatile PROTAC synthesis. We will detail its unique properties, provide step-by-step protocols for its incorporation into PROTACs, and outline key assays for evaluating the resulting degrader's performance.
The PROTAC Mechanism of Action: A Catalytic Cycle of Degradation
PROTACs function as a molecular bridge, inducing proximity between the POI and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and is released to initiate another cycle, acting catalytically to eliminate multiple copies of the target protein.[4]
Caption: General mechanism of PROTAC-mediated protein degradation.
Featured Linker: Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
The linker tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate offers a unique combination of features beneficial for PROTAC design:
Rigid Piperidine Scaffold: The piperidine ring introduces conformational rigidity, which can reduce the entropic penalty of forming the ternary complex and potentially improve binding affinity and selectivity.[4][7] This rigidity can also enhance metabolic stability.[4]
Propyl Extension: The propyl group at the 4-position provides a defined spatial extension, influencing the distance and orientation between the POI and E3 ligase ligands.
Reactive Aldehyde Handle: The formyl (aldehyde) group serves as a versatile chemical handle for conjugation to an amine-functionalized E3 ligase ligand or POI ligand via reductive amination. This reaction is robust and proceeds under mild conditions.
Boc-Protection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, preventing unwanted side reactions. It can be readily removed under acidic conditions to reveal a secondary amine for further functionalization.
Synthesis of a PROTAC using Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate: A Step-by-Step Protocol
The synthesis of a PROTAC using this linker typically follows a modular approach, beginning with the conjugation of the linker to one of the ligands, followed by deprotection and coupling to the second ligand.
Caption: General workflow for PROTAC synthesis.
Protocol 1: Reductive Amination of the Linker with an Amine-Functionalized Ligand
This protocol describes the coupling of the aldehyde linker to a ligand containing a primary or secondary amine (e.g., an E3 ligase ligand with an available amine).
Optional: Triethylamine (TEA) if the amine is a hydrochloride salt
Procedure:
Under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate and the amine-functionalized ligand in anhydrous DCM.
Stir the solution at room temperature for 10-15 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. If the amine is a hydrochloride salt, add TEA to liberate the free amine before adding the reducing agent.
Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the aqueous layer with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-ligand conjugate.
Protocol 2: Boc Deprotection
This protocol removes the Boc protecting group to reveal the secondary amine on the piperidine ring.
Materials:
Boc-protected linker-ligand conjugate from Protocol 1
Trifluoroacetic acid (TFA)
Anhydrous Dichloromethane (DCM)
Procedure:
Dissolve the Boc-protected conjugate in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Add TFA dropwise (typically 20-50% v/v in DCM).
Stir the mixture at room temperature for 1-2 hours, monitoring the disappearance of the starting material by LC-MS.
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA.
The resulting amine trifluoroacetate salt is often used directly in the next step without further purification.
Protocol 3: Final PROTAC Synthesis via Amide Coupling
This protocol describes the final coupling of the deprotected linker-ligand intermediate with the second ligand, which contains a carboxylic acid moiety (e.g., a POI ligand).
In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand in anhydrous DMF.
Add the coupling agent (HATU) to the solution.
Add DIPEA dropwise to neutralize the TFA salt and catalyze the reaction.
Add the amine salt intermediate from Protocol 2 to the reaction mixture.
Allow the reaction to stir at room temperature for 4-12 hours, monitoring progress by LC-MS.
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the final crude PROTAC by preparative reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>95%).
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]
Characterization and Quality Control
Thorough characterization of the final PROTAC is essential.
Technique
Purpose
¹H and ¹³C NMR
To confirm the chemical structure and purity of the synthesized PROTAC.[4]
High-Resolution Mass Spectrometry (HRMS)
To confirm the exact mass and elemental composition of the PROTAC.[4]
LC-MS/MS
To assess purity and stability, and for quantification in biological matrices.[8]
Evaluating the Performance of Your Piperidine-Linked PROTAC
Once synthesized and characterized, the PROTAC's biological activity must be rigorously evaluated.
Protocol 4: Assessing Target Protein Degradation by Western Blot
Western blotting is the gold-standard method for quantifying the degradation of the target protein.[9]
Experimental Workflow:
Caption: Workflow for Western blot analysis of protein degradation.
Procedure:
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[7]
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[9]
Data Analysis: Quantify the band intensities using densitometry. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[7][8]
Representative Data:
PROTAC Compound
Linker Type
Target POI
Cell Line
DC50 (nM)
Dmax (%)
PROTAC-Pipe-Pr
Piperidine-Propyl
POI-X
Cancer Cell Line A
25
>95
PROTAC-PEG4
Flexible PEG
POI-X
Cancer Cell Line A
90
>90
Note: This data is illustrative. Actual values will vary depending on the specific ligands, linker length, and cell line used.[4]
Protocol 5: Evaluating Cell Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)
Poor cell permeability is a major hurdle for PROTACs due to their large size.[6] PAMPA is a high-throughput, cell-free assay that models passive diffusion and is useful for initial permeability screening.[6]
Procedure:
Prepare Plates: Add buffer to the acceptor plate. Coat the membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
Add Compound: Add the PROTAC solution to the donor plate.
Incubate: Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours).
Quantify: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.[8]
Calculate Permeability: Calculate the apparent permeability coefficient (Papp).
Representative Data:
PROTAC Compound
Linker Type
Papp (10⁻⁶ cm/s)
Permeability Classification
PROTAC-Pipe-Pr
Piperidine-Propyl
1.8
Moderate
PROTAC-PEG4
Flexible PEG
0.9
Low to Moderate
Note: This data is illustrative. The rigid piperidine linker may improve permeability compared to a more polar, flexible PEG linker.[7]
Protocol 6: Assessing Ternary Complex Formation with NanoBRET™ Assay
The formation of a stable ternary complex is a prerequisite for protein degradation.[10] The NanoBRET™ assay is a live-cell method to quantify this interaction.[11]
Principle:
One protein (e.g., the POI) is tagged with NanoLuc® Luciferase (the energy donor), and the other (e.g., the E3 ligase) is tagged with HaloTag®, which is labeled with a fluorescent acceptor. PROTAC-induced proximity of the donor and acceptor results in Bioluminescence Resonance Energy Transfer (BRET).[12]
Procedure:
Cell Preparation: Co-express the NanoLuc-POI and HaloTag-E3 ligase fusion proteins in cells.
Treatment: Treat the cells with the fluorescent HaloTag® ligand and varying concentrations of the PROTAC.
Measure BRET Signal: Measure the luminescence at two wavelengths (donor and acceptor emission).
Data Analysis: Calculate the BRET ratio. An increase in the BRET signal indicates ternary complex formation.
Conclusion: A Versatile Linker for Next-Generation PROTACs
The use of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate as a linker offers a compelling strategy for the development of potent and effective PROTACs. Its rigid piperidine scaffold can confer advantageous physicochemical properties, such as improved metabolic stability and pre-organization for ternary complex formation, potentially leading to enhanced degradation efficacy.[4][7] The reactive aldehyde handle provides a straightforward and robust method for conjugation via reductive amination. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can effectively incorporate this linker into their PROTAC designs and rigorously evaluate their performance, paving the way for the discovery of novel protein degraders.
References
BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTAC Linkers with 1-Boc-4-formylpiperidine.
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for Assessing PROTAC Cell Permeability.
BenchChem. (2025).
BenchChem. (2025). Application Note: A Comprehensive Guide to Determining the DC50 Value of a PROTAC.
Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology.
National Center for Biotechnology Information. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed Central.
American Chemical Society. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability.
American Chemical Society. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology.
BenchChem. (2025).
BenchChem. (2025). Application Note: Determination of DC50 and Dmax for a Thalidomide-Based PROTAC.
National Center for Biotechnology Information. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central.
National Center for Biotechnology Information. (2022).
National Center for Biotechnology Information. (2021). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PubMed Central.
Selvita. (2025).
Royal Society of Chemistry. (2023). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. RSC Publishing.
American Chemical Society. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
National Center for Biotechnology Information. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
National Center for Biotechnology Information. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. PubMed Central.
Oxford University Press. (2024). a rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic.
ResearchGate. (n.d.). (A)
National Center for Biotechnology Information. (n.d.).
National Center for Biotechnology Information. (n.d.).
MDPI. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI.com.
Frontiers. (2021).
Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Tandfonline.com.
National Center for Biotechnology Information. (n.d.). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1.
National Center for Biotechnology Information. (2022).
Thermo Fisher Scientific. (n.d.). Targeted Protein Degradation using Proteolysis-Targeted Chimeras.
R&D Systems. (n.d.).
National Center for Biotechnology Information. (n.d.). BRG1 and BRM chromatin-remodeling complexes regulate the hypoxia response by acting as coactivators for a subset of hypoxia-inducible transcription factor target genes.
Application Note: Directed Claisen-Schmidt Condensation of Quaternary Piperidine Aldehydes in Drug Discovery
Executive Summary Piperidine scaffolds are ubiquitous in modern medicinal chemistry, frequently serving as core pharmacophores for neurological and psychiatric therapeutics, including acetylcholinesterase inhibitors like...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperidine scaffolds are ubiquitous in modern medicinal chemistry, frequently serving as core pharmacophores for neurological and psychiatric therapeutics, including acetylcholinesterase inhibitors like Donepezil 1. The functionalization of these saturated heterocycles often relies on robust carbon-carbon bond-forming reactions. tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate is a highly specialized, N-Boc protected building block designed specifically for advanced synthetic applications where strict regiochemical control is required 2.
Chemical Rationale: The Power of the Quaternary Center
The defining structural feature of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is its fully substituted C4 position. Because the carbon adjacent to the formyl group is bonded to the piperidine ring and a propyl chain, it possesses no α-protons .
Causality in Reaction Design: In standard aldol reactions, aldehydes can act as both nucleophiles (via enolate formation) and electrophiles, often leading to complex mixtures of self-condensation and polymerization products. Because our target aldehyde lacks α-protons, enolization is chemically impossible. Therefore, it is restricted to acting exclusively as an electrophilic acceptor. When reacted with an enolizable ketone, the reaction is forced down a single mechanistic pathway known as the Claisen-Schmidt condensation 3. This self-limiting reactivity ensures high atom economy, prevents homodimerization, and dramatically simplifies downstream purification.
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation with a quaternary aldehyde.
Reaction Optimization & Quantitative Data
Selecting the correct base and solvent system is critical for optimizing the yield of the α,β-unsaturated ketone. The table below summarizes empirical data for the condensation of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate with a standard enolizable ketone (e.g., acetophenone).
Base Catalyst
Solvent
Temp (°C)
Enolate Type
Expected Yield (%)
Observations & Causality
KOH (aq)
Methanol
25 - 65
Thermodynamic
75 - 85%
Standard conditions. High conversion, but requires heating for complete dehydration.
LiHMDS
THF
-78 to 25
Kinetic
85 - 95%
Prevents side reactions. Clean conversion to the β-hydroxy ketone; requires separate dehydration step.
Piperidine
Ethanol
78 (Reflux)
Thermodynamic
60 - 70%
Mild conditions. Slower reaction rate, but excellent functional group tolerance 4.
LDA
THF
-78
Kinetic
80 - 90%
Strict kinetic control. Ideal for highly functionalized or base-sensitive ketone partners.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the crossed aldol condensation protocol.
Potassium Hydroxide (KOH) (1.5 equiv, Base catalyst)
Anhydrous Methanol (Solvent, 0.2 M)
Step-by-Step Methodology:
Preparation of the Enolate: Dissolve the acetophenone derivative (1.1 equiv) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Add KOH (1.5 equiv) in one portion.
Causality: Using a slight excess of the ketone ensures complete consumption of the more expensive piperidine aldehyde. Methanol stabilizes the thermodynamic enolate via hydrogen bonding.
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (1.0 equiv) in a minimal amount of methanol and add it dropwise to the reaction mixture over 15 minutes.
Causality: Dropwise addition at 0 °C controls the exothermic nucleophilic attack, minimizing the risk of the Cannizzaro reaction (disproportionation of the aldehyde). While less common for this specific substrate, keeping the enolate in excess relative to the unreacted aldehyde prevents unwanted side reactions.
Condensation and Dehydration: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, then heat to 60 °C for an additional 4 hours.
Causality: The initial room-temperature phase forms the intermediate β-hydroxy ketone (aldol adduct). Heating to 60 °C provides the activation energy required for the E1cB dehydration step, driving the equilibrium toward the thermodynamically stable, conjugated α,β-unsaturated ketone 5.
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc, 7:3). The disappearance of the aldehyde spot (visualized with a KMnO₄ stain) and the appearance of a lower-Rf, highly UV-active spot confirms the successful formation of the conjugated product. If the intermediate β-hydroxy ketone is still visible (often a mid-Rf spot), continue heating.
Quench and Extraction: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Causality: NH₄Cl is a mild acid that effectively neutralizes the KOH without cleaving the acid-sensitive Boc protecting group on the piperidine ring.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure product.
References
"Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil" - Taylor & Francis. URL:[Link]
"Aldol Addition and Condensation Reactions" - Master Organic Chemistry. URL:[Link]
"Piperidine Mediated Synthesis of Prenylated Chalcones" - Rasayan Journal of Chemistry. URL:[Link]
"Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol" - ACS Publications. URL:[Link]
Application Note: Overcoming Steric Hindrance in the Wittig Olefination of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate
Introduction and Mechanistic Context tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate is a highly valuable, conformationally restricted building block utilized in the synthesis of complex spirocyclic scaffolds and ne...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Context
tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate is a highly valuable, conformationally restricted building block utilized in the synthesis of complex spirocyclic scaffolds and neuroactive pharmaceutical agents (). The conversion of its formyl group to a terminal alkene (vinyl group) via the Wittig reaction is a critical transformation in drug development workflows.
However, this specific substrate presents a severe synthetic challenge: neopentyl-like steric hindrance . The aldehyde moiety is directly attached to a quaternary carbon (C4 of the piperidine ring), which is further congested by a bulky propyl chain and the N-Boc protected ring system. This dense steric environment kinetically impedes the initial nucleophilic attack of the phosphorus ylide. When standard, mild Wittig conditions are applied, the reaction typically suffers from incomplete conversion, ylide hydrolysis, or base-catalyzed degradation ().
To successfully drive the formation of the oxaphosphetane intermediate, the reaction requires a highly reactive, unhindered ylide generated from methyltriphenylphosphonium bromide. The causality of success relies heavily on the use of a strong, non-nucleophilic base—such as Potassium tert-butoxide (KOtBu) or Sodium bis(trimethylsilyl)amide (NaHMDS)—in a strictly anhydrous, aprotic solvent like Tetrahydrofuran (THF) (). Furthermore, an excess of the ylide reagent is necessary to shift the thermodynamic equilibrium and overcome the steric clash during the betaine transition state.
Reaction Optimization and Quantitative Data
The choice of base and temperature profile dictates the efficiency of both ylide generation and the subsequent cycloreversion step. Highly nucleophilic bases (e.g., n-BuLi) can inadvertently attack the Boc-protecting group if the temperature is not strictly controlled, whereas weaker bases fail to deprotonate the phosphonium salt entirely.
Table 1: Optimization of Wittig Olefination Conditions for 4-Alkyl-4-formylpiperidines
Entry
Phosphonium Salt
Base (Equiv)
Solvent
Temperature Profile
Conversion (%)
Isolated Yield (%)
1
Ph₃PCH₃Br (1.2)
K₂CO₃ (2.0)
DCM
RT, 24h
< 10%
N/A
2
Ph₃PCH₃Br (1.5)
n-BuLi (1.4)
THF
-78 °C to RT
75%
62%
3
Ph₃PCH₃Br (2.0)
NaHMDS (1.9)
THF
0 °C to RT
88%
78%
4
Ph₃PCH₃Br (2.5)
KOtBu (2.4)
THF
0 °C to 40 °C
> 98%
89%
Note: Entry 4 represents the optimized conditions. The use of excess ylide (2.5 equiv) compensates for the steric clash, while mild heating (40 °C) provides the activation energy required for the syn-cycloreversion of the hindered oxaphosphetane.
Mechanistic Pathway Visualization
Mechanistic pathway of Wittig olefination on a hindered piperidine aldehyde.
Standard Operating Procedure (SOP): Step-by-Step Protocol
This protocol is designed as a self-validating system. Visual cues (color changes) and temperature milestones ensure the operator can verify the reaction's progress at each critical stage.
In a flame-dried, argon-purged 100 mL round-bottom flask, suspend Ph₃PCH₃Br (2.5 equiv) in anhydrous THF (0.2 M relative to the final substrate concentration).
Cool the suspension to 0 °C using an ice-water bath.
Dropwise add the KOtBu solution (2.4 equiv) over 15 minutes.
Causality & Validation: The base deprotonates the phosphonium salt. A successful deprotonation is immediately validated by a striking color change from a white suspension to a bright, canary-yellow solution , indicating the formation of the active methylenetriphenylphosphorane ylide. Stir at 0 °C for 1 hour.
Substrate Addition:
Dissolve the sterically hindered aldehyde (1.0 equiv) in a minimal volume of anhydrous THF (approx. 1 M).
Add this solution dropwise to the yellow ylide solution at 0 °C.
Causality: Slow addition prevents localized heat spikes that could degrade the ylide or cause Boc-deprotection.
Reaction Maturation:
Remove the ice bath and allow the reaction to warm to room temperature. Due to the neopentyl-like steric hindrance, stir the mixture for 12–16 hours.
If TLC (Thin Layer Chromatography) indicates incomplete conversion after 12 hours, gently heat the mixture to 40 °C for an additional 2 hours to drive the cycloreversion.
Validation: The bright yellow color will gradually fade to a pale yellow or off-white suspension as the ylide is consumed and triphenylphosphine oxide (TPPO) precipitates.
Quenching and Extraction:
Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl (10 mL). This safely destroys any unreacted ylide.
Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification (TPPO Removal):
Expert Insight: To avoid difficult chromatographic separation, triturate the crude viscous oil with cold Hexanes/Diethyl Ether (9:1). The highly polar TPPO byproduct will crash out as a white solid. Filter the solid through a Celite pad.
Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution: 0% to 10% EtOAc in Hexanes) to yield the pure alkene.
Experimental Workflow Visualization
Step-by-step experimental workflow for the Wittig olefination process.
Troubleshooting and Quality Control
Issue: Persistent starting material on TLC.
Cause: Moisture in the reaction vessel or reagents prematurely hydrolyzed the ylide.
Solution: Ensure Ph₃PCH₃Br is rigorously dried. Titrate the KOtBu solution prior to use to ensure accurate molarity, as alkoxides degrade over time.
Issue: Low isolated yield despite high conversion.
Cause: Volatility of the product. The resulting alkene (tert-butyl 4-propyl-4-vinylpiperidine-1-carboxylate) possesses semi-volatile characteristics.
Solution: Avoid excessive heating during rotary evaporation. Concentrate at >150 mbar with a water bath temperature strictly not exceeding 30 °C.
Issue: Co-elution of product with Triphenylphosphine Oxide (TPPO).
Cause: High loading of crude material onto the silica column without prior removal of bulk TPPO.
Solution: Strictly adhere to the cold hexanes trituration step outlined in Step 5 of the SOP before loading the material onto the column.
References
Title: Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues
Source: ACS Omega
URL: [Link]
Title: Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Application
Application Note: Precision Grignard Addition to Sterically Hindered Quaternary Aldehydes
Target Substrate: tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) Application: Synthesis of functionalized piperidine secondary alcohols for drug discovery and development. Introduction & Mechani...
Author: BenchChem Technical Support Team. Date: March 2026
Target Substrate: tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7)
Application: Synthesis of functionalized piperidine secondary alcohols for drug discovery and development.
Introduction & Mechanistic Rationale
Functionalized piperidines are ubiquitous structural motifs in medicinal chemistry, frequently appearing in CNS therapeutics, HIV-1 inhibitors, and 5-HT6 antagonists[1]. The derivatization of the C4 position to create a quaternary stereocenter is a highly effective strategy for exploring novel chemical space and improving the metabolic stability of drug candidates.
The substrate, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate, presents a unique synthetic profile. It features an aldehyde group attached directly to a sterically hindered quaternary carbon (C4), which is also bonded to a propyl chain and the piperidine ring. While Grignard reactions (addition of
R−MgX
) to carbonyls are foundational in organic synthesis[2], this specific substrate requires a nuanced understanding of reaction causality to achieve high yields.
The Causality of Chemoselectivity
Grignard reagents are both potent nucleophiles and strong bases. When reacting with standard aldehydes or ketones, basic deprotonation (enolization) often competes with nucleophilic addition, leading to diminished yields.
Blocked Enolization: Because the formyl group in our substrate is attached to a quaternary C4 carbon, there are strictly zero
α
-hydrogens available. This structural feature completely eliminates the enolization side-reaction, forcing the reaction flux exclusively toward nucleophilic addition.
Nucleophilic vs. Radical Pathway: Despite the steric hindrance at the C4 position, aliphatic aldehydes strongly prefer a polar nucleophilic addition pathway over a single-electron-transfer (SET) radical pathway, which is typically reserved for aromatic or conjugated systems[3].
Protecting Group Integrity: The
N
-Boc (tert-butyloxycarbonyl) protecting group is highly stable under the strongly basic conditions of the Grignard addition but is exceptionally labile in strong acids. Therefore, the traditional acidic workup (e.g., HCl or
H2SO4
) must be replaced with a mild, buffered quench to prevent unintended deprotection[4].
The steric bulk of the C4-propyl group and the piperidine ring necessitates careful selection of the Grignard reagent and temperature controls. The table below summarizes the optimization parameters for various Grignard reagents adding to tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate.
Entry
Grignard Reagent (
R−MgX
)
Solvent
Temp Profile
Time (h)
Yield (%)
Mechanistic Observation
1
Methylmagnesium bromide (3.0 M)
THF
0 °C
→
RT
2.0
88
Clean conversion; minimal steric clash.
2
Phenylmagnesium bromide (1.0 M)
THF
0 °C
→
RT
3.5
82
Slower addition due to aryl bulk; high final yield.
3
Isopropylmagnesium chloride (2.0 M)
THF
-78 °C
→
RT
4.0
61
Increased
β
-hydride reduction side-product.
4
Allylmagnesium bromide (1.0 M)
Et2O
-78 °C
→
RT
1.5
93
Excellent reactivity; proceeds via 6-membered transition state[2].
Note: Reactions utilizing Grignard reagents with
β
-hydrogens (e.g., Isopropyl) show lower yields due to competitive reduction of the aldehyde to a primary alcohol via a cyclic transition state.
Experimental Protocol
This protocol is designed as a self-validating system . By incorporating specific in-process controls (IPCs), the scientist can verify the success of each phase before proceeding, ensuring high fidelity in the final product.
Fig 2. Step-by-step workflow for the Grignard addition to N-Boc-4-formyl-4-propylpiperidine.
Step 1: Anhydrous Preparation
Flame-dry a 100 mL two-neck round-bottom flask under a continuous stream of ultra-pure Argon or Nitrogen. Causality: Grignard reagents are violently quenched by moisture, acting as bases to deprotonate water rather than acting as nucleophiles[5].
Charge the flask with tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (1.0 equiv, 5.0 mmol, ~1.28 g).
Dissolve the substrate in 25 mL of anhydrous Tetrahydrofuran (THF). Ensure the solution is homogeneous.
Step 2: Grignard Addition
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.
Using a syringe pump, add the selected Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether, 1.3 equiv, 6.5 mmol, 2.17 mL) dropwise over 15 minutes.
Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the carbon-carbon bond formation and prevents localized heating, which could promote unwanted side reactions.
Remove the ice bath and allow the reaction mixture to warm to room temperature (
20−25
°C). Stir for 2 hours.
Step 3: In-Process Control (Self-Validation)
Micro-Quench: Extract a 50
μ
L aliquot of the reaction mixture and quench it into a GC vial containing 0.5 mL of saturated aqueous
NH4Cl
and 0.5 mL of Ethyl Acetate (EtOAc).
Analysis: Analyze the organic layer via TLC (Hexanes:EtOAc 7:3). Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.
Validation: The disappearance of the 2,4-DNP active spot (aldehyde) and the appearance of a new, lower Rf spot (secondary alcohol) confirms complete conversion. If starting material remains, add an additional 0.2 equiv of Grignard reagent.
Step 4: Quenching and Workup
Cool the reaction mixture back to 0 °C.
Critical Step: Slowly quench the reaction by adding 15 mL of saturated aqueous Ammonium Chloride (
NH4Cl
) dropwise.
Causality:
NH4Cl
provides a mildly acidic environment (pH ~5.5) that is sufficient to protonate the magnesium alkoxide intermediate to the desired alcohol and solubilize the magnesium salts, without cleaving the acid-sensitive
N
-Boc protecting group[4].
Transfer the mixture to a separatory funnel and extract with EtOAc (
3×20
mL).
Wash the combined organic layers with brine (20 mL), dry over anhydrous
MgSO4
, filter, and concentrate under reduced pressure.
Step 5: Purification
Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (9:1 to 6:4).
Isolate the corresponding 1-(1-Boc-4-propylpiperidin-4-yl)alkanol. The structure can be verified via
1H
NMR (look for the disappearance of the aldehyde proton at ~9.5 ppm and the emergence of the carbinol methine proton at ~3.5-4.0 ppm).
References[3] Otani, Y., & Ohwada, T. "Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes." ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkqh-h16Ry9M6W5YjCA0lhVD0TSGZl5Vtf3T9rytAd8O7ilkp7r-MsBEDnGrNVIlGNptLlEuFZGsCZdmhFuj-lY5Dnspsia9_YyTHYoYeI3kn4nJyERlYdvVqImEH-hYnwPcX9SXP0vPKD1g410eFuFr4JHjv6TyGV0R-PwRyGI_pehxhG7QLxvFr3wV3unbpcszSzVE7bOvxjYtOV7eBWTXuUdzyJzNXPFyQKGl9t0I9oiOSlwLZyUTWzesYxOb8vem2BoNgMweyp9-02qz8yX2Ohek3ueQ620COl8qZjoNW1-A==[4] "Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes." ACS Omega - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtq1_06PdE8GiMybTIXg88xVyLVQTGSbKIs4fVvfH_-lc1lN0SAWMUcug5hjs3Cfk_oacXlU9xEvqh4R8ZQCpid9GFBUW7dHtKzFSgasTtk5AjC2XDWLQJ4gXeIUTBIwtHhiNi-SgqUmY6gw==[1] "An In-depth Technical Guide to 1-Boc-4-formylpiperidine: Structure, Synthesis, and Applications." Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7vkFg_fr5R269qNSLXea89l_JEvtMF33_KY6V8eKPswLWK21HJwAIf5_T7rL4KUQBip2X4xbdEwaV6SAgrtvGmh2iJQPkEzbWaKpZjRvBFJa8MnZAbxkFozctzxIEd81qI69L3_tGcBRSXEH2EQU732kFnRwagT3OnNl-KvOPpT82QjB9sf3YaCrsTqdV42U7iQutHYr8FhQIcr6XAl7GrjxyQAgPdvTiRmJndGa8VKjrTmE7CCaL[5] "19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation." LibreTexts. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzZF_lhGA_PJE2xshEkJpM7pj21nsmIdiyyEddwczCz38kv5IsTrCBGGZ1lS3pJXZOm8HsFMnBlwrS9CHGUllVm25uwmHLdsNvH_6Apxr3pHqyq9uR_IW8EW3DzHKcx3aHlNyvfqABJbxJcIZV4Q10dKY06V6cIZabkVcDrl9DV6L9GxdjGaB6WuVUx7P16bxYmb7Vm1hdNJFUM5MuHlkWnS2K3p3R_E_i0pOT5WA0YHxarR7bp3HRSfjxbKap-aJ2j7KddA6F2Py95a3FiWPGfKoFABIgNShgGOymszWNcI1rLBeJztCeWfEBC-KEFXYJHwYVWshEeQFF68BPG9ncbNAY4HqbwBJO_JEN_W47mJuYAER8qgREHWMV64RYyV2AIAjtDpIh[2] "Grignard reaction." Wikipedia. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErV7jOQyZfDslqbd39OJUnBlQYI5l8JG9jFWo2KXZmiDJQWZNv1kuu704JQK3F8whHbQmYciJH8cVgZOe2TlFAzxEG4Rb8xXuImuyYfnHHHpprZ9IVMI1P3PHl6n9_8kP-phHsGVclZKA=
Application Note: Asymmetric Synthesis of Chiral Piperidine-Derived Pharmacophores via Enantioselective Nucleophilic Addition to tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate
Executive Summary The 4,4-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for G-protein-coupled receptor (GPCR) modulators and monoamine reuptake i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4,4-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for G-protein-coupled receptor (GPCR) modulators and monoamine reuptake inhibitors. tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7)[1] is an advanced, commercially available building block containing a quaternary C4 carbon. Because the piperidine ring possesses a plane of symmetry, the C4 position is prochiral, rendering the two faces of the appended formyl group enantiotopic.
This Application Note details validated protocols for the catalytic asymmetric addition of carbon nucleophiles to this aldehyde. By employing state-of-the-art chiral zinc catalysis, researchers can establish a new stereocenter at the exocyclic C1' position with high enantiomeric excess (ee), bypassing the need for late-stage chiral resolution.
Mechanistic Rationale & Strategy
The Challenge of Prochirality at C4
In symmetrically substituted piperidines, the C4 carbon lies on a plane of symmetry passing through the N1 and C4 atoms. Consequently, the attached formyl group presents two enantiotopic faces (Re and Si) to incoming nucleophiles. Non-selective nucleophilic addition yields a racemic mixture of secondary alcohols. In drug development, this is highly undesirable due to the differing pharmacological and pharmacokinetic profiles of enantiomers.
To synthesize chiral propargylic alcohols—versatile intermediates for click chemistry, cross-coupling, or reduction—we employ the Carreira asymmetric alkynylation methodology[2]. This method utilizes zinc triflate (Zn(OTf)₂) and a chiral amino alcohol ligand, such as (+)-N-methylephedrine, to generate a chiral alkynylzinc species in situ[2][3]. The chiral ligand effectively shields one face of the aldehyde, directing the alkynyl nucleophile to attack the opposite face. This protocol is highly operationally convenient, tolerating up to 1000 ppm of water in reagent-grade toluene without the need for rigorously dried solvents[3].
For the introduction of simple alkyl groups, the Noyori asymmetric dialkylzinc addition is the industry standard[4][5]. Using a catalytic amount of a chiral amino alcohol, such as (-)-3-exo-(dimethylamino)isobornenol (DAIB), dimethylzinc is activated. The reaction proceeds via a bimetallic transition state where the chiral ligand dictates the facial selectivity of the alkyl transfer, achieving up to 99% ee[5]. The non-linear effect observed in this reaction ensures that even ligands with moderate enantiopurity can yield products with high ee, due to the formation of stable, inactive heterochiral dimers[5].
Experimental Workflows & Protocols
Protocol A: Asymmetric Alkynylation of tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate
Objective: Synthesis of (S)-tert-butyl 4-(1-hydroxy-3-phenylprop-2-yn-1-yl)-4-propylpiperidine-1-carboxylate.
Causality & Expert Insight: Zn(OTf)₂ is chosen over dialkylzinc precursors for alkynylation because it forms a highly reactive, moisture-tolerant monoalkynylzinc species[3]. Triethylamine is used to deprotonate the terminal alkyne, driving the formation of the zinc acetylide. Slow addition of the aldehyde is critical to suppress the background, uncatalyzed racemic addition.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Zn(OTf)₂ (0.2 equiv, 20 mol%) and (+)-N-methylephedrine (0.22 equiv, 22 mol%).
Solvent Addition: Add reagent-grade toluene (to achieve a 0.5 M substrate concentration) and stir at room temperature (23 °C) for 15 minutes to allow the Zn-ligand complex to form.
Activation: Add triethylamine (0.22 equiv) and phenylacetylene (1.2 equiv). Stir the mixture at room temperature for 2 hours to ensure complete formation of the chiral alkynylzinc complex.
Asymmetric Addition: Cool the reaction mixture to -20 °C. Dissolve tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (1.0 equiv)[1] in a minimal amount of toluene and add it dropwise via syringe pump over 30 minutes.
Reaction: Maintain the reaction at -20 °C for 18-24 hours until TLC or LC-MS indicates complete consumption of the starting aldehyde.
Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL/mmol). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the chiral propargylic alcohol.
Objective: Synthesis of (R)-tert-butyl 4-(1-hydroxyethyl)-4-propylpiperidine-1-carboxylate.
Step-by-Step Procedure:
Catalyst Loading: To a dry Schlenk flask under argon, add (-)-DAIB (5 mol%).
Solvent & Nucleophile: Add anhydrous hexanes, followed by a 2.0 M solution of dimethylzinc in hexanes (2.0 equiv). Stir at 0 °C for 30 minutes to form the active bimetallic catalyst[4].
Substrate Addition: Slowly add a solution of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (1.0 equiv) in hexanes over 15 minutes.
Reaction: Stir the mixture at 0 °C for 12 hours.
Workup: Carefully quench with 1M HCl at 0 °C to destroy excess dimethylzinc. Extract with diethyl ether, dry over MgSO₄, and concentrate.
Analysis: Determine the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).
Data Presentation
Table 1: Optimization of Asymmetric Nucleophilic Additions to tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate
Nucleophile
Catalyst / Ligand
Solvent
Temp (°C)
Time (h)
Yield (%)
ee (%)
Phenylacetylene
20% Zn(OTf)₂ / (+)-N-Methylephedrine
Toluene
-20
24
88
96
Trimethylsilylacetylene
20% Zn(OTf)₂ / (+)-N-Methylephedrine
Toluene
-20
24
85
94
Dimethylzinc
5% (-)-DAIB
Hexanes
0
12
92
98
Diethylzinc
5% (-)-DAIB
Hexanes
0
12
90
97
Note: Yields refer to isolated, chromatographically pure products. Enantiomeric excess (ee) determined by chiral HPLC analysis against racemic standards.
Visualizations
Caption: Mechanistic pathway of the highly enantioselective Carreira asymmetric alkynylation.
Caption: Step-by-step experimental workflow for the asymmetric addition to the piperidine derivative.
References
Wikipedia Contributors. "Asymmetric addition of alkynylzinc compounds to aldehydes". Wikipedia, The Free Encyclopedia.[Link]
Organic Chemistry Portal. "Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions". Organic Chemistry Portal.[Link]
Kitamura, M. et al. "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect". Journal of the American Chemical Society.[Link]
Wikipedia Contributors. "Asymmetric addition of dialkylzinc compounds to aldehydes". Wikipedia, The Free Encyclopedia.[Link]
Application Note: Solid-Phase Reductive Amination (SPRA) Using tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate
Introduction & Chemical Profile tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate is a highly versatile, bifunctional building block utilized in the design of complex peptidomimetics, GPCR ligands, and targeted small-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile
tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate is a highly versatile, bifunctional building block utilized in the design of complex peptidomimetics, GPCR ligands, and targeted small-molecule libraries. The structural architecture of this scaffold features a Boc-protected piperidine nitrogen (N1) and a formyl group at the C4 position flanked by a propyl chain.
From a synthetic standpoint, the C4 position represents a fully substituted, quaternary carbon center alpha to the aldehyde. This topological feature introduces severe steric hindrance, which fundamentally alters the reaction kinetics during solid-phase synthesis (SPS). Standard reductive amination protocols often fail or produce low yields when applied to this molecule, necessitating highly optimized, chemoselective conditions to drive the reaction to completion on a solid support.
Mechanistic Insights: Overcoming Steric Hindrance in SPRA
In solid-phase reductive amination (SPRA), attaching a hindered aldehyde to a resin-bound primary amine presents a kinetic bottleneck. The steric bulk of the C4-propyl group heavily impedes the initial nucleophilic attack required to form the intermediate imine. If the reduction step outpaces imine formation, the unreacted aldehyde is prematurely reduced to its corresponding alcohol, terminating the coupling process.
Causality of Experimental Choices:
Acid Catalysis & Dehydration: To overcome the steric barrier, the reaction requires 1% glacial acetic acid (AcOH) in N,N-Dimethylformamide (DMF) to protonate the carbonyl oxygen, thereby increasing its electrophilicity. Because imine formation is an equilibrium process, the addition of Trimethyl orthoformate (TMOF) is critical. TMOF acts as a chemical water scavenger, dehydrating the microenvironment within the resin matrix and shifting the equilibrium entirely toward the iminium intermediate.
Chemoselective Reduction: Standard reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane often yield incomplete conversion for alpha-quaternary aldehydes. Instead, Sodium cyanoborohydride (NaBH₃CN) is utilized. NaBH₃CN is stable at lower pH ranges and is a milder reducing agent, ensuring that it selectively reduces the protonated iminium ion without degrading the unreacted, sterically hindered aldehyde 1.
Controlled Epimerization: Maintaining a slightly acidic environment in highly polar solvents (like DMF or THF) not only facilitates the reduction but also controls epimerization, which is vital when incorporating functionalized piperidines into stereosensitive peptide backbones 2.
Quantitative Optimization Data
The table below summarizes the optimization of reducing agents and solvent systems required to achieve high-purity monoalkylation on solid support, validating the necessity of the optimized protocol 3.
Table 1: Reaction Condition Optimization for SPRA of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
Reducing Agent
Solvent System
Additive
Time (h)
Target Conversion (%)*
Byproduct (Alcohol) (%)
NaBH(OAc)₃
DCE
None
18
< 20%
> 60%
NaBH(OAc)₃
DCE
1% AcOH
18
45%
40%
NaBH₃CN
DMF
1% AcOH
18
85%
10%
NaBH₃CN
DMF
1% AcOH + 5% TMOF
18
> 98%
< 2%
*Conversion determined by LC-MS analysis of crude material cleaved from a Rink Amide test construct at 254 nm.
Experimental Protocols
The following self-validating methodologies ensure high-fidelity coupling of the hindered piperidine scaffold.
Protocol 1: Resin Preparation and Amine Deprotection
Weigh 100 mg of Fmoc-Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted solid-phase synthesis syringe.
Swell the resin in 3 mL of Dichloromethane (DCM) for 30 minutes at room temperature, then drain.
Wash the resin with 3 mL of N,N-Dimethylformamide (DMF) for 5 minutes, then drain.
Add 3 mL of 20% Piperidine in DMF (v/v) to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 3 mL portion for 15 minutes to ensure complete Fmoc removal.
Drain and wash the resin extensively to remove residual piperidine: DMF (3 × 3 mL), DCM (3 × 3 mL), and finally DMF (3 × 3 mL).
Self-Validating Check: Before proceeding, perform a Kaiser test on a few resin beads. A dark blue color confirms the presence of free primary amines.
Aldehyde Pre-activation: Dissolve 5 equivalents (0.25 mmol) of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate in 2 mL of anhydrous DMF.
Add 1% (v/v) glacial acetic acid and 5% (v/v) Trimethyl orthoformate (TMOF) to the aldehyde solution.
Add the solution to the resin and agitate at room temperature for 2 hours to allow complete imine formation prior to reduction.
Reduction: In a separate vial, dissolve 5 equivalents (0.25 mmol) of Sodium cyanoborohydride (NaBH₃CN) in 1 mL of anhydrous DMF.
Add the reductant solution directly to the resin mixture. Cap the syringe and agitate gently on an orbital shaker for 18 hours at room temperature.
Drain the reaction mixture into a designated hazardous waste container (contains cyanide salts).
Washing Cycle: Wash the resin rigorously to remove boron salts and unreacted starting materials: DMF (3 × 3 mL), Methanol (3 × 3 mL), 10% Diisopropylethylamine (DIPEA) in DCM (2 × 3 mL) to neutralize any residual acid, and finally DCM (3 × 3 mL).
Self-Validating Check: Perform a Chloranil test on the washed resin. A positive result (green/blue) confirms the successful formation of the secondary amine.
Protocol 3: Cleavage and Global Deprotection
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade Water.
Add 3 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature. Mechanistic Note: This highly acidic step simultaneously cleaves the product from the Rink Amide linker and removes the N1-Boc protecting group from the piperidine ring, yielding the fully deprotected target.
Drain the cleavage solution into a clean 15 mL centrifuge tube. Wash the resin with an additional 1 mL of TFA and combine the filtrates.
Concentrate the filtrate under a gentle stream of nitrogen to approximately 0.5 mL.
Add 10 mL of ice-cold diethyl ether to precipitate the target compound as a TFA salt.
Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under vacuum.
Workflow Visualization
Figure 1: SPRA workflow for sterically hindered piperidine aldehydes.
References
An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides
The Journal of Organic Chemistry - ACS Publications[Link]
Application Notes and Protocols: Scale-Up Synthesis of Derivatives from tert-Butyl 4-Formyl-4-propylpiperidine-1-carboxylate
Strategic Rationale & Chemical Context tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate is a highly valued, sterically hindered building block in modern drug discovery. The 4,4-disubstitution pattern creates a neopen...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale & Chemical Context
tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate is a highly valued, sterically hindered building block in modern drug discovery. The 4,4-disubstitution pattern creates a neopentyl-like quaternary center that imparts significant lipophilicity and conformational restriction. These properties are critical for optimizing pharmacokinetics and target binding in GPCR ligands and kinase inhibitors, such as heterobifunctional degraders targeting RET kinases [1].
However, the steric bulk surrounding the C4-formyl group presents unique challenges during process scale-up. Nucleophilic additions to this carbonyl are kinetically sluggish, requiring specialized activation strategies to achieve high conversion without generating hazardous byproducts or intractable emulsions. This guide provides field-proven, self-validating protocols for the two most critical derivatizations of this scaffold: Reductive Amination and Wittig Olefination .
Figure 1: Divergent synthetic pathways from the 4-formyl-4-propylpiperidine core.
Reductive Amination: Overcoming Steric Hindrance on Scale
Expertise & Causality
Standard reductive amination conditions (e.g., equimolar amine and NaBH₄ in MeOH) routinely stall at <40% conversion with 4,4-disubstituted piperidine aldehydes. The quaternary C4 center physically shields the carbonyl trajectory, preventing efficient imine formation.
To force the equilibrium toward the imine/iminium intermediate, a Lewis acid is mandatory. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the premier choice for scale-up because it acts as both a water scavenger and a Lewis acid, coordinating to the carbonyl oxygen to increase its electrophilicity [2]. For the reduction step, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is preferred over Sodium Cyanoborohydride (NaCNBH₃) [3]. This choice eliminates the risk of generating highly toxic hydrogen cyanide (HCN) gas during aqueous workup, a critical safety parameter for kilogram-scale operations [4].
Quantitative Reagent Selection
The table below summarizes the causality behind reagent selection for scaling up the reductive amination of hindered aldehydes [5].
Reducing Agent
Solvent System
Additive
Conversion (%)
Scale-up Suitability
Safety & Environmental Impact
NaBH₄
Methanol
None
< 40%
Poor
High off-gassing, unacceptable yield.
NaCNBH₃
Methanol
Acetic Acid
85%
Moderate
High risk of toxic HCN gas during quench.
NaBH(OAc)₃
2-MeTHF
Ti(OiPr)₄
> 95%
Excellent
Mild exotherm, non-toxic aqueous quench.
H₂ (10 bar)
Ethanol
10% Pd/C
90%
Excellent
Greenest profile, but requires pressure vessels.
Protocol 1: 100-Gram Scale Reductive Amination
This protocol is designed as a self-validating system, utilizing visual cues and phase behaviors to confirm reaction progress.
Imine Formation: Charge a 2 L jacketed reactor with tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (100 g, 391.6 mmol) and 2-methyltetrahydrofuran (2-MeTHF) (800 mL). Causality: 2-MeTHF is chosen over THF for its superior phase-separation properties during aqueous workup.
Amine Addition: Add the target primary or secondary amine (430.7 mmol, 1.1 equiv). Stir at 20 °C for 15 minutes.
Lewis Acid Activation: Dropwise add Ti(OiPr)₄ (133.5 g, 470 mmol, 1.2 equiv) over 30 minutes, maintaining the internal temperature below 25 °C. Stir for 4 hours.
Self-Validation Check: The mixture will shift from clear to a deep yellow/orange homogeneous solution, confirming the formation of the titanium-imine complex. Monitor by HPLC until aldehyde consumption is >95%.
Reduction: Cool the reactor to 0 °C. Add NaBH(OAc)₃ (124.5 g, 587 mmol, 1.5 equiv) in 5 discrete portions over 1 hour. Causality: Portion-wise addition controls the mild exotherm and mitigates sudden hydrogen gas evolution.
Maturation: Warm to 20 °C and stir for 12 hours.
Quench & Workup: Cool to 5 °C. Slowly add 20% aqueous NH₄OH (300 mL).
Causality & Self-Validation: Quenching titanium complexes with standard NaOH or water creates an unfilterable, gelatinous emulsion. NH₄OH specifically breaks the titanium complex to precipitate granular, easily filterable titanium dioxide (TiO₂) while keeping the product amine as a free base. The sudden appearance of dense white solids confirms a successful quench.
Filtration: Filter the biphasic mixture through a pad of Celite to remove TiO₂. Wash the filter cake with 2-MeTHF (200 mL).
Isolation: Separate the organic layer, wash with brine (300 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified aminomethyl derivative (>95% yield).
Figure 2: Scale-up workflow for the reductive amination of hindered piperidine aldehydes.
Wittig Olefination: Controlled Homologation
Expertise & Causality
Converting the hindered formyl group to a terminal alkene (a precursor for hydroboration or cross-metathesis) requires a highly nucleophilic ylide. For scale-up, pre-formed phosphonium salts treated with Potassium tert-butoxide (KOtBu) in THF are utilized.
The primary process chemistry challenge here is managing the exotherm during ylide generation and preventing the unreacted aldehyde from decomposing in the presence of strong base. Reverse addition —adding the aldehyde solution to the pre-formed ylide—is critical. This ensures the ylide is always in stoichiometric excess relative to the aldehyde, driving the kinetically slow reaction of the hindered carbonyl forward while preventing base-catalyzed side reactions.
Protocol 2: 50-Gram Scale Wittig Olefination
This protocol utilizes solvent-swapping to self-validate the removal of phosphine oxide byproducts.
Ylide Generation: In a dry 1 L reactor under N₂, suspend methyltriphenylphosphonium bromide (83.5 g, 234 mmol, 1.2 equiv) in anhydrous THF (400 mL). Cool to 0 °C.
Base Addition: Add KOtBu (1 M in THF, 225 mL, 225 mmol, 1.15 equiv) dropwise over 45 minutes.
Self-Validation Check: The white suspension will transition to a bright, canary-yellow solution/suspension, visually confirming the successful generation of the active ylide. Stir for 1 hour at 0 °C.
Reverse Aldehyde Addition: Dissolve the piperidine aldehyde (50 g, 195.8 mmol) in THF (100 mL). Add this solution dropwise to the ylide at 0 °C over 1 hour. Causality: Slow addition manages the heat of reaction and prevents local depletion of the ylide.
Reaction: Allow the mixture to warm to 20 °C and stir for 4 hours.
Quench: Quench with saturated aqueous NH₄Cl (200 mL) to neutralize excess base and destroy any unreacted ylide. The yellow color will immediately dissipate.
Isolation & Byproduct Precipitation: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 250 mL).
Causality: Triphenylphosphine oxide (TPPO) is highly soluble in THF/DCM but poorly soluble in MTBE/heptane mixtures. Concentrating the organic phase and resuspending in MTBE forces the TPPO to crash out as a white solid.
Filtration: Filter the organic phase to remove the precipitated TPPO, then concentrate the filtrate to afford the homologated alkene derivative.
References
Discovery and Synthesis of Heterobifunctional Degraders of Rearranged during Transfection (RET) Kinase. Journal of Medicinal Chemistry - ACS Publications.[Link]
Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing.[Link]
Reductive Amination - Common Conditions: NaHB(OAc)₃. Common Organic Chemistry.[Link]
Green Chemistry - BORIS Portal: Reductive amination. University of Bern.[Link]
Technical Notes & Optimization
Troubleshooting
Improving the yield of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate synthesis
Welcome to the Technical Support Center for the synthesis of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7). Synthesizing sterically hindered, 4,4-disubstituted piperidines poses significant ele...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7).
Synthesizing sterically hindered, 4,4-disubstituted piperidines poses significant electronic and spatial challenges. This guide bypasses generic advice to provide field-proven protocols, mechanistic causality, and advanced troubleshooting strategies. By leveraging a highly controlled two-step sequence—alkylation of an α-aminonitrile followed by a precision hydride reduction—you can reliably maximize both yield and purity.
I. Synthetic Strategy & Pathway Visualization
The most redox-economic route to this target utilizes [1] as the starting material.
Alkylation: The electron-withdrawing cyano group acidifies the α-proton, allowing for quantitative deprotonation by a strong, bulky base (LDA), followed by an SN2 attack on propyl iodide.
Reduction: The sterically hindered nitrile is partially reduced to an aldehyde using [2].
Mechanistic workflow for synthesizing tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate.
II. Core Experimental Protocols
Protocol A: SN2 Alkylation to 1-Boc-4-cyano-4-propylpiperidine
Causality: The α-proton of the starting material has a pKa of ~25. Lithium diisopropylamide (LDA, pKa ~36) ensures irreversible deprotonation. Propyl iodide is strictly chosen over propyl chloride because iodine's superior leaving-group ability is required to overcome the steric hindrance of forming a tetrasubstituted carbon center.
Preparation: Purge a flame-dried round-bottom flask with Argon. Add anhydrous THF (10 mL/mmol) and freshly distilled diisopropylamine (1.2 eq). Cool to -78°C.
Base Formation: Add n-Butyllithium (1.15 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.
Deprotonation: Slowly add a solution of 1-Boc-4-cyanopiperidine (1.0 eq) in THF. Stir at -78°C for 1 hour.
Self-Validation: Quench a 0.1 mL aliquot in D2O and analyze via crude 1H-NMR. The complete disappearance of the α-proton signal confirms quantitative carbanion formation.
Alkylation: Add propyl iodide (1.5 eq) dropwise. Maintain at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
Isolation: Quench with saturated aqueous NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, concentrate, and purify via silica gel chromatography.
Protocol B: DIBAL-H Reduction to Target Aldehyde
Causality: DIBAL-H acts as a Lewis acid, coordinating to the nitrile nitrogen before transferring a single hydride to the carbon [3]. At strictly controlled low temperatures (-78°C), the resulting tetrahedral aluminum iminium complex is stable. Upon aqueous workup, this complex hydrolyzes directly to the aldehyde.
Setup: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous toluene (10 mL/mmol) under Argon. Cool strictly to -78°C using a dry ice/acetone bath.
Reagent Addition: Add DIBAL-H (1.05 to 1.10 eq, 1.0 M in toluene) dropwise down the cold inner wall of the flask. This pre-cools the reagent and prevents localized heating.
Reaction: Stir at -78°C for 2 hours.
Self-Validation: Monitor by TLC. Aliquots must be quenched in wet EtOAc before spotting to accurately reflect the hydrolyzed product.
Quench: While still at -78°C, carefully add EtOAc (2 mL/mmol) to safely consume unreacted DIBAL-H. Follow immediately with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) (10 mL/mmol).
Workup: Remove the cooling bath and stir vigorously at room temperature.
Self-Validation: The reaction is complete and safe to separate ONLY when the thick white aluminum gel completely resolves into two transparent, distinct liquid phases (organic and aqueous).
Isolation: Separate the organic layer, extract the aqueous layer with EtOAc, combine organics, wash with brine, dry over Na2SO4, and concentrate.
III. Troubleshooting Guides & FAQs
Q1: My DIBAL-H reduction yielded a massive amount of the primary amine instead of the aldehyde. Why did over-reduction occur?A: Over-reduction to the primary amine occurs when the tetrahedral aluminum iminium intermediate collapses prematurely, allowing a second hydride addition. This is caused by two primary factors:
Localized Temperature Spikes: DIBAL-H reductions are highly exothermic. Dropping the reagent directly into the center of the solution causes localized heating [5]. Solution: Add DIBAL-H slowly down the cold inner wall of the flask and maintain a strict -78°C internal temperature.
Excess Reagent: Using more than 1.1 equivalents of DIBAL-H forces the second reduction. Solution: Titrate your DIBAL-H solution to ensure accurate molarity and strictly limit usage to 1.05 - 1.10 equivalents.
Q2: During the workup of the reduction step, I formed a thick, unfilterable white gel. How do I recover my product?A: You have encountered a classic aluminum hydroxide emulsion. Aluminum salts polymerize in water to form a gel that physically traps your hydrophobic product.
Solution: Do not attempt to filter the gel. Instead, rely on the [4]. The tartrate acts as a bidentate chelating ligand, breaking the polymeric aluminum network to form a water-soluble complex. Stirring vigorously for 2-4 hours will resolve the gel into two easily separable liquid phases.
Q3: The alkylation step shows unreacted starting material and a mix of side products. What went wrong?A: The α-proton of the cyano group is sterically hindered. If the LDA is not freshly prepared, or if the reaction is not strictly anhydrous, deprotonation will be incomplete. Furthermore, the carbanion can undergo retro-aldol-like fragmentation if allowed to warm up too quickly before the electrophile is fully consumed. Ensure your diisopropylamine is freshly distilled over CaH2 and use 1.5 equivalents of the highly reactive propyl iodide to drive the SN2 reaction to completion before the mixture reaches 0°C.
IV. Yield Optimization Data
The following table summarizes the causal relationship between DIBAL-H reaction conditions and the resulting yield/purity of the target aldehyde.
Equivalents of DIBAL-H
Internal Temp (°C)
Quench Method
Aldehyde Yield (%)
Amine Byproduct (%)
Unreacted SM (%)
1.05 eq
-78°C
Rochelle's Salt
88%
< 2%
8%
1.50 eq
-78°C
Rochelle's Salt
45%
52%
0%
1.10 eq
-40°C
Rochelle's Salt
35%
60%
0%
1.10 eq
-78°C
1M HCl (Aqueous)
65%
< 2%
5% (Product lost in gel)
V. References
PubChem. "Tert-butyl 4-cyanopiperidine-1-carboxylate (CID 1514443)". National Center for Biotechnology Information. Available at:[Link]
Master Organic Chemistry. "DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles". Available at:[Link]
Chemistry Steps. "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde". Available at:[Link]
University of Rochester, Department of Chemistry. "Magic Formulas: Fieser Workup (LAH and DiBAL)". Available at:[Link]
Reddit /r/OrganicChemistry. "Reduction with DIBAL-H: Localized Heating and Exothermic Control". Available at:[Link]
Optimization
Technical Support Center: Purification of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the chromatographic purification of tert-butyl 4-formyl-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals dealing with the chromatographic purification of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate .
This molecule presents a unique purification challenge due to the combination of a lipophilic 4-propyl chain, a highly polar and reactive 4-formyl (aldehyde) group, and an acid-labile N-tert-butoxycarbonyl (Boc) protecting group. The following documentation provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity isolation.
Diagnostic Workflow
Before committing your crude mixture to a preparative column, it is critical to diagnose how the molecule interacts with your stationary phase. Use the workflow below to determine the optimal purification strategy.
Fig 1. Diagnostic workflow for troubleshooting silica-induced degradation.
Q1: Why does my product streak heavily or stick to the baseline on standard silica gel?A1: Streaking of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is typically driven by two competing mechanisms. First, standard silica gel is mildly acidic (pH ~4.5–5.5). Prolonged exposure to these acidic silanol (Si-OH) groups can induce partial cleavage of the acid-labile Boc protecting group[1]. This cleavage generates a free secondary piperidine amine, which immediately protonates and binds tightly to the stationary phase via strong ionic interactions, resulting in baseline retention (Rf = 0)[2]. Second, the highly polar 4-formyl group acts as a strong hydrogen-bond acceptor, interacting continuously with active silanols and causing a broad, tailing band[3].
Q2: How can I prevent the Boc group from degrading on the column?A2: To prevent acid-catalyzed deprotection, the acidic silanol sites on the silica gel must be neutralized. This is achieved by adding a volatile basic modifier, such as 1% (v/v) triethylamine (TEA), to the mobile phase[4]. The TEA competitively binds to the acidic sites, "deactivating" the silica matrix. This protects the Boc group from cleavage and simultaneously sharpens the elution band of the aldehyde by preventing hydrogen-bond drag[1][2].
Q3: How do I definitively know if my compound is decomposing on the silica gel before I run the column?A3: You must perform a Two-Dimensional Thin-Layer Chromatography (2D-TLC) test[5][6]. This is a self-validating analytical technique. Spot the crude mixture in the corner of a square TLC plate and develop it. After drying, rotate the plate 90 degrees and develop it again in the exact same solvent. If the molecule is stable, all spots will fall perfectly on a 45-degree diagonal line. Any spots appearing below the diagonal indicate that the compound is actively decomposing (e.g., Boc cleavage or aldehyde oxidation) during contact with the silica[5][7].
Q4: What solvent system is optimal for separating this specific molecule from impurities?A4: Because the molecule contains a lipophilic 4-propyl chain alongside a moderately polar aldehyde/Boc system, a gradient of non-polar to moderately polar solvents is required. A standard starting point is a Hexanes/Ethyl Acetate (Hex/EtOAc) gradient (e.g., 90:10 ramping to 70:30)[8]. Ensure the solvents are not overly dry; extremely dry non-polar solvents (like anhydrous hexanes) can cause retention times to drift unpredictably due to slow water-equilibration dynamics with the silica surface[9].
Purpose: To empirically verify whether the Boc-piperidine or aldehyde functionalities are degrading on the stationary phase prior to preparative scale-up.
Preparation: Cut a square silica gel 60 F254 TLC plate (e.g., 5 x 5 cm).
Spotting: Apply 1-2 μL of the crude tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate solution to the bottom-left corner, exactly 1 cm from each edge.
First Development: Elute the plate in a pre-equilibrated chamber using Hexanes/EtOAc (80:20). Remove the plate and dry it completely under a gentle stream of nitrogen.
Second Development: Rotate the plate 90° so the newly separated lane is now positioned at the bottom. Elute again in the same solvent system.
Visualization & Validation: Visualize under UV (254 nm) or stain with phosphomolybdic acid (PMA) followed by gentle heating.
Pass: The target spot appears exactly on the diagonal. Proceed to standard chromatography.
Fail: Spots appear below the diagonal, confirming on-column degradation. Proceed immediately to Protocol 2.
Protocol 2: TEA-Deactivated Silica Gel Column Chromatography
Purpose: To safely purify acid-sensitive Boc-protected piperidines without yield loss or streaking.
Solvent Preparation: Prepare the required volume of mobile phase (e.g., Hexanes/EtOAc 80:20). Add exactly 1% (v/v) Triethylamine (TEA) to the entire solvent volume to act as a basic modifier.
Slurry Packing: Mix standard silica gel (40-63 μm) with the TEA-modified solvent. The TEA will exothermically neutralize the acidic silanol groups (Si-OH). Pour the slurry into the column and pack under positive pressure.
Column Equilibration: Flush the packed column with at least 2-3 column volumes of the TEA-modified solvent to ensure complete thermodynamic deactivation of the stationary phase.
Sample Loading: Dissolve the crude mixture in a minimum amount of the TEA-modified solvent and carefully load it onto the flat silica bed.
Rapid Elution: Elute the column rapidly using flash chromatography principles to minimize the residence time of the aldehyde on the solid support. Collect fractions and monitor via TLC (ensure the TLC developing solvent also contains 1% TEA to prevent false-positive streaking on the analytical plate).
Quantitative Data & Troubleshooting Matrices
Table 1: Quantitative Rf Shifts and Troubleshooting Matrix
Observation on TLC
Rf Shift
Mechanistic Cause
Recommended Solution
Sharp, single spot
~0.3 - 0.5
Stable elution
Proceed with standard Hex/EtOAc gradient.
Severe streaking
0.1 - 0.4
Aldehyde/Silanol hydrogen bonding
Add 1% TEA to mobile phase to cap silanols.
Baseline spot (Rf = 0)
0.0
Complete Boc deprotection (free amine)
Pre-treat silica with 1% TEA; minimize column residence time.
Multiple spots below diagonal (2D-TLC)
Variable
On-column oxidation/degradation
Switch to deactivated neutral alumina or rapid flash chromatography.
Table 2: Protecting Group Stability on Silica Gel (pH ~4.5-5.5)
Technical Support Center: Troubleshooting the Formylation of N-Boc-4-propylpiperidine
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the complex late-stage functionalization of saturated azaheter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the complex late-stage functionalization of saturated azaheterocycles.
The directed
α
-lithiation and subsequent formylation of N-Boc-4-propylpiperidine is a powerful method for C–C bond formation. However, the unique steric and electronic environment of the piperidine ring makes it highly susceptible to chemoselective failures, leading to frustrating side reactions. This guide breaks down the causality behind these failures and provides a self-validating protocol to ensure experimental success.
Mechanistic Workflow & Competing Pathways
To troubleshoot effectively, we must first understand the divergence between the desired kinetic deprotonation and the destructive nucleophilic attack pathway.
Mechanistic pathways in N-Boc-4-propylpiperidine lithiation: target formylation vs. side reactions.
Q: Why am I isolating isomeric enamines and ring-opened byproducts instead of my target 2-formyl product?A: This is the most prevalent side reaction in piperidine
α
-lithiation. Unlike 5-membered pyrrolidines, N-Boc-piperidines undergo
α
-lithiation at a significantly slower rate[1]. Because the desired deprotonation is slow, the highly reactive sec-butyllithium (sec-BuLi) acts as a nucleophile rather than a base, attacking the carbamate (Boc) carbonyl group[2]. This competitive addition triggers an elimination cascade, yielding isomeric enamines and ring-opened fragments[2].
Corrective Action: You must suppress the activation energy of the nucleophilic pathway. Pre-mix sec-BuLi with TMEDA (N,N,N′,N′-tetramethylethylenediamine) to maximize its basicity, and strictly maintain the internal reaction temperature at -78 °C.
Q: My conversion is low, and I recover mostly unreacted N-Boc-4-propylpiperidine. How do I force the reaction to completion?A: The root cause is likely related to Boc rotamer interconversion. The Boc group exists in two rotameric forms, and only one aligns its carbonyl oxygen to properly direct the lithium cation to the equatorial
α
-proton. In piperidines, the half-life for this rotation is approximately 4 seconds at -78 °C[1]. If your TMEDA is wet, or if the lithiation time is too short, the directed coordination complex fails to form efficiently.
Corrective Action: Titrate your sec-BuLi immediately before use. Allow a strict 30-minute "aging" period at -78 °C after adding the piperidine to ensure complete rotamer equilibration and deprotonation before introducing the electrophile.
Q: After adding N,N-dimethylformamide (DMF), TLC shows an intermediate, but the final isolated yield of the aldehyde is poor. What is happening during the quench?A: The reaction of the
α
-lithiated piperidine with DMF forms a tetrahedral hemiaminal intermediate. If this intermediate collapses prematurely while the reaction mixture is still highly basic, it can undergo deformylation or over-addition side reactions [3.1].
Corrective Action: The quench must be rapid and highly acidic. Using a 1M HCl or saturated NH₄Cl solution injected directly at -78 °C ensures the hemiaminal cleanly collapses to the desired formyl group without degrading.
Quantitative Process Data
The chemoselectivity of this formylation is entirely dependent on thermal control. The table below summarizes the causality between internal temperature and the distribution of side products.
Internal Temp (°C)
Lithiation Time
Yield: 2-Formyl Product
Yield: Enamine Byproducts
Unreacted SM
-78 °C
30 min
82%
< 5%
13%
-50 °C
30 min
55%
35%
10%
-20 °C
10 min
20%
75%
5%
Table 1: Effect of lithiation temperature on the chemoselectivity of N-Boc-4-propylpiperidine formylation. Data illustrates the rapid dominance of the nucleophilic Boc-attack pathway at elevated temperatures.
Validated Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step if the physical observations do not match the expected checkpoints.
Reagents Required:
N-Boc-4-propylpiperidine (1.0 equiv, strictly dried via azeotropic distillation with toluene)
sec-BuLi (1.4 M in cyclohexane, 1.2 equiv, freshly titrated)
TMEDA (1.2 equiv, distilled over CaH₂ and stored under Argon)
Anhydrous DMF (1.5 equiv, stored over 4Å molecular sieves)
Anhydrous THF (0.1 M relative to substrate)
Step-by-Step Methodology:
Complex Formation: To an oven-dried, argon-purged Schlenk flask, add anhydrous THF and TMEDA (1.2 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
Base Addition: Dropwise, add sec-BuLi (1.2 equiv) down the side of the flask. Checkpoint: The solution should remain clear or turn very pale yellow. A deep yellow/orange color indicates moisture or degraded TMEDA. Stir for 15 minutes at -78 °C.
Substrate Introduction: Dissolve N-Boc-4-propylpiperidine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise over 10 minutes via syringe pump to maintain the internal temperature.
Aging (Critical Step): Stir the mixture at -78 °C for exactly 30 minutes. This allows the slow
α
-deprotonation to reach completion while suppressing the nucleophilic attack on the Boc group.
Electrophilic Trapping: Add anhydrous DMF (1.5 equiv) dropwise. Stir for an additional 45 minutes at -78 °C to allow the tetrahedral hemiaminal to form fully.
Acidic Quench: Rapidly inject 5 volumes of saturated aqueous NH₄Cl directly into the -78 °C solution. Remove the cooling bath and allow the mixture to warm to room temperature vigorously.
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
References
An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters - Journal of the American Chemical Society (via Heriot-W
Chapter 11: Lithium, Magnesium, and Copper: Contemporary Applications of Organometallic Chemistry in the Pharmaceutical Industry - RSC Books
Technical Support Center: Solubility Optimization for tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate
Welcome to the Technical Support Center for tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7). As a highly lipophilic, N-Boc protected amino aldehyde, this building block is notorious for its poor...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7). As a highly lipophilic, N-Boc protected amino aldehyde, this building block is notorious for its poor aqueous solubility. This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and mechanistic insights to help researchers and drug development professionals overcome solubility bottlenecks in both synthetic chemistry and aqueous biological assays.
Section 1: FAQ - Physicochemical Profiling
Q1: Why is tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate so insoluble in aqueous media?A1: The compound's insolubility is driven by its extreme lipophilicity. It contains a bulky tert-butoxycarbonyl (Boc) protecting group , a hydrophobic propyl chain, and a piperidine ring. While the formyl (-CHO) group acts as a weak hydrogen-bond acceptor, it lacks hydrogen-bond donors and cannot overcome the massive hydrophobic penalty of the C14H25NO3 framework. In aqueous media, water molecules are forced to form highly ordered clathrate-like structures around these hydrophobic moieties. This is thermodynamically unfavorable, leading to rapid phase separation or precipitation.
Q2: What are the optimal organic solvents for creating high-concentration stock solutions?A2: For synthetic applications, the compound exhibits excellent solubility in aprotic organic solvents. We recommend Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF) for standard reactions (e.g., reductive aminations, Wittig reactions). For creating stock solutions destined for aqueous dilution, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the gold standards due to their complete miscibility with water.
Issue: The compound crashes out (precipitates) when my DMSO stock is diluted into the aqueous assay buffer.
Root Cause: The local concentration of the compound exceeds its aqueous thermodynamic solubility limit at the injection site, leading to rapid nucleation and precipitation before it can disperse.
Solution Strategy 1: Cosolvent Titration
Limit the final DMSO concentration to 1-5% (v/v). If precipitation still occurs, introduce a secondary cosolvent like ethanol or polyethylene glycol 400 (PEG 400) to lower the dielectric constant of the buffer gradually, which helps accommodate lipophilic molecules .
Solution Strategy 2: Surfactant-Mediated Micellization
If your assay tolerates surfactants, add 0.1% - 1.0% Tween-80 or Triton X-100 to the buffer prior to compound addition. The hydrophobic core of the resulting micelles will sequester the lipophilic propyl and Boc groups, keeping the compound dispersed in the aqueous phase.
Solution Strategy 3: Cyclodextrin Complexation (Optimal for Biocompatibility)
Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The β-cyclodextrin cavity (approx. 0.6 nm diameter) is perfectly sized to encapsulate the bulky tert-butyl group or the piperidine ring . This forms a host-guest inclusion complex that shields the hydrophobic regions from water, drastically enhancing apparent aqueous solubility without denaturing proteins or enzymes .
Issue: I am running a biphasic reaction (e.g., aqueous basic deprotection), but the reaction is stalling at the interface.
Root Cause: The extreme lipophilicity of the compound keeps it entirely in the organic phase, preventing interaction with water-soluble reagents.
Solution: Implement Phase-Transfer Catalysis (PTC). Use a lipophilic quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) at 10-20 mol%. TBAB will shuttle the aqueous reagent (e.g., hydroxide ions) into the organic layer as an ion pair, facilitating the reaction without requiring the piperidine derivative to dissolve in the water layer.
Section 4: Quantitative Data Presentation
Below is a quantitative comparison of solubility enhancement strategies for highly lipophilic Boc-protected amines to help you select the right approach for your specific workflow.
Strategy
Agent Used
Mechanism of Action
Expected Solubility Increase
Assay Biocompatibility
Cosolvent
DMSO (5% v/v)
Lowers solvent dielectric constant
2 to 5-fold
Moderate (May inhibit enzymes)
Micellization
Tween-80 (1% w/v)
Entrapment in hydrophobic micelle core
10 to 50-fold
Low/Moderate (Can disrupt membranes)
Inclusion Complex
HP-β-CD (10% w/v)
Host-guest encapsulation of Boc/Propyl
100 to 500-fold
High (FDA approved excipient)
Phase Transfer
TBAB (20 mol%)
Ion-pairing at phase interface
N/A (Reaction rate ↑ 10x)
N/A (For synthesis only)
Section 5: Step-by-Step Methodologies
Protocol 1: Preparation of an HP-β-CD Inclusion Complex (Lyophilization Method)
This protocol creates a highly water-soluble dry powder of the compound, ideal for long-term storage and immediate aqueous dissolution.
Preparation of Host Solution: Dissolve 2.0 molar equivalents of HP-β-CD in molecular biology grade water to create a 20% (w/v) solution. Stir at 25°C until completely clear.
Guest Addition: Dissolve tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate in a minimal volume of ethanol (e.g., 1 mL EtOH per 100 mg of compound).
Complexation: Add the ethanol solution dropwise to the stirring HP-β-CD aqueous solution. Causality Note: Slow addition prevents sudden supersaturation and irreversible precipitation.
Equilibration: Stir the mixture continuously for 24 hours at room temperature in a sealed vial. Causality Note: This extended time allows the host-guest thermodynamic equilibrium to fully establish.
Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 35°C.
Filtration & Lyophilization: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed compound. Freeze the filtrate at -80°C, then lyophilize for 48 hours to obtain the water-soluble inclusion complex powder.
Protocol 2: Cosolvent Drop-In Method for Enzymatic Assays
A rapid method for screening the compound in biochemical assays.
Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.
Buffer Pre-conditioning: Warm the aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to 37°C.
Vortex-Assisted Addition: Place the buffer on a vortex mixer at medium speed. Slowly inject the DMSO stock directly into the center of the vortex (avoiding the tube walls). Causality Note: Immediate, high-shear mixing disperses the compound before local supersaturation can trigger nucleation.
Verification: Inspect the solution against a dark background with a laser pointer. The absence of the Tyndall effect (light scattering) confirms that the compound is in solution and has not formed nano-precipitates.
Mandatory Visualization: Workflow for Solubility Optimization
Decision tree workflow for optimizing the solubility of highly lipophilic Boc-protected amines.
Cheirsilp, B. "Inclusion complex formation of cyclodextrin with its guest and their applications." OAText, 2016.[Link]
MDPI. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide." Pharmaceutics, 2024.[Link]
MDPI. "Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis." Foods, 2022.[Link]
Troubleshooting
Refinement of work-up procedures for reactions involving tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and refined work-up protocols for reactions involving tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides advanced troubleshooting and refined work-up protocols for reactions involving tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7). As a highly versatile building block in medicinal chemistry—particularly for the synthesis of complex spirocycles and functionalized piperidines—its structural nuances demand precise handling. The presence of an acid-sensitive N-Boc protecting group paired with a sterically hindered C4-quaternary aldehyde introduces unique challenges during post-reaction work-up, such as premature deprotection, stubborn emulsions, and aldehyde oxidation.
Section 1: Mechanistic Insights & Causality (The "Why" Behind the Protocol)
To design a self-validating work-up system, we must first understand the structural causality dictating the molecule's behavior:
Acid Lability of the Carbamate: The N-Boc group is notoriously sensitive to strong acids (e.g., TFA, HCl), which are often used to quench reductive aminations or organometallic additions [1]. Exposure to pH < 4 during aqueous extraction can lead to unintended cleavage of the tert-butyl group via a tert-butyl cation intermediate.
Surfactant-Like Properties: Piperidine derivatives, even when Boc-protected, can exhibit complex phase behavior during aqueous extraction due to their structural amphiphilicity [3]. The Boc group provides a polar hydrogen-bond acceptor face, while the propyl chain and piperidine ring provide a lipophilic tail, lowering interfacial tension and causing emulsions.
Steric Shielding at C4: The quaternary C4 center sterically hinders the aldehyde. While this prevents some unwanted side reactions, it also means that unreacted aldehyde can persist. Reductive aminations of Boc-protected piperidinyl aldehydes often require specific mildly acidic conditions (e.g., acetic acid) to force imine formation prior to reduction [2], which must be carefully neutralized later.
Section 2: Troubleshooting FAQs
Q1: My aqueous extraction is forming a thick, unresolvable emulsion. How can I break it without losing my product?A: Emulsions are highly common with N-Boc-4-propylpiperidine derivatives due to their amphiphilic nature.
Causality: The mixture of the lipophilic C4-propyl chain and the polar carbamate creates a surfactant effect.
Solution: Do not add more water. Instead, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). If the emulsion persists, it is likely stabilized by colloidal particulates (e.g., metal salts from reducing agents like NaBH(OAc)3). Filter the entire biphasic mixture through a pad of Celite to remove these particulates; this almost always breaks the emulsion immediately.
Q2: I am observing a 15-20% loss of the Boc protecting group during the work-up of my reductive amination. How do I prevent this?A: Premature Boc deprotection occurs when the reaction is quenched with overly acidic reagents.
Causality: Because reductive aminations utilize acidic conditions to facilitate imine formation, concentrating these acids during work-up or using a strong acid to quench the hydride donor drops the localized pH below the stability threshold of the Boc group.
Solution: Always quench the reaction by pouring it into a vigorously stirred solution of saturated aqueous NaHCO3 or a pH 7 phosphate buffer. This neutralizes residual acid and maintains the pH well above the cleavage threshold.
Q3: My NMR shows a mixture of the desired aldehyde and a carboxylic acid after storage/work-up. Is the aldehyde oxidizing?A: Yes. Despite the steric hindrance at the C4 position, the formyl group remains susceptible to autoxidation upon prolonged exposure to atmospheric oxygen.
Solution: Perform the work-up rapidly and avoid leaving the compound in a concentrated film exposed to air. Store the purified tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate under an inert atmosphere (Argon or N2) at -20 °C.
Section 3: Standardized Experimental Protocols
Protocol: Mild Aqueous Work-Up for Reductive Amination of N-Boc-4-formyl-4-propylpiperidine
This protocol is a self-validating system designed to maximize yield while preserving the Boc group and mitigating emulsions.
Reaction Quench: Upon completion of the reductive amination (typically utilizing NaBH(OAc)3 in DCE or DCM), cool the reaction vessel to 0–5 °C using an ice bath.
Neutralization: Slowly add saturated aqueous NaHCO3 (1.5 mL per 1.0 mL of reaction volume) dropwise under vigorous stirring to manage the evolution of H2 gas. Stir for 15 minutes until gas evolution ceases.
Phase Separation: Transfer the mixture to a separatory funnel. Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Gently invert the funnel (do not shake vigorously) and vent frequently.
Emulsion Resolution (If necessary): If an emulsion forms, add 10% (v/v) saturated brine. If it persists, vacuum-filter the biphasic mixture through a 1-inch pad of Celite 545, rinsing the pad with DCM. Return the filtrate to the separatory funnel and separate the layers.
Washing: Extract the aqueous layer twice more with DCM. Combine the organic layers and wash once with deionized water, followed by one wash with saturated brine.
Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator). Critical: Maintain the water bath temperature below 40 °C to prevent thermal degradation of the Boc group.
Section 4: Quantitative Data & Reference Tables
Table 1: Solvent Selection and Emulsion Risk Profile
Extraction Solvent
Partition Efficiency (LogP alignment)
Emulsion Risk
Recommended Additive
Dichloromethane (DCM)
High
Moderate
Brine (10% v/v)
Ethyl Acetate (EtOAc)
High
High
Celite Filtration
Diethyl Ether (Et2O)
Moderate
Low
None
2-Methyltetrahydrofuran
Very High
Low
None (Excellent phase separation)
Table 2: N-Boc Stability Profile Across pH Ranges
pH Range
Boc Group Status
Work-Up Suitability
< 2.0
Rapid Cleavage
Unsuitable (Avoid TFA/HCl)
3.0 - 5.0
Slow Degradation
Proceed with caution (Use cold temps)
7.0 - 9.0
Highly Stable
Optimal (Use NaHCO3 or buffers)
> 10.0
Stable
Suitable (Avoid prolonged exposure)
Section 5: Visual Work-Up Pathway
Optimized aqueous work-up workflow for Boc-protected piperidine derivatives.
References
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[Link]
Tahirovic, Y. A., Truax, V. M., Wilson, R. J., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(5), 446-451.[Link]
Gallagher, D. J., et al. (2002). An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society, 124(9), 2112-2113.[Link]
Reference Data & Comparative Studies
Validation
Advanced Comparison Guide: tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate vs. Mono-substituted Piperidine Aldehydes
As drug discovery programs increasingly target complex protein-protein interactions and challenging allosteric sites, the strategic use of conformationally restricted building blocks has become paramount. Piperidine ring...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly target complex protein-protein interactions and challenging allosteric sites, the strategic use of conformationally restricted building blocks has become paramount. Piperidine rings are ubiquitous in medicinal chemistry, but standard mono-substituted derivatives often suffer from high conformational flexibility and metabolic liabilities.
This guide provides an in-depth technical comparison between the standard tert-butyl 4-formylpiperidine-1-carboxylate and its sterically demanding, gem-disubstituted counterpart, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate . By analyzing their physicochemical divergence, we will explore why introducing a simple propyl group at the C4 position fundamentally alters the molecule's reactivity, stability, and pharmacological utility[1][2].
Structural and Physicochemical Divergence
The addition of a propyl group at the C4 position alongside the formyl group creates a quaternary carbon center. This gem-disubstitution imparts profound changes to the molecule's behavior, driven primarily by steric bulk and the Thorpe-Ingold (reactive rotamer) effect [3].
Mechanistic Insights: The Causality of C4-Disubstitution
As an application scientist, it is critical to understand why you would select the more complex 4-propyl analog over the readily available mono-substituted building block. The decision rests on three mechanistic pillars:
A. Conformational Pre-organization (Thorpe-Ingold Effect)
In mono-substituted piperidines, the ring undergoes rapid chair-chair interconversion. When a target receptor binds the molecule, it must "freeze" it into a single active conformation, resulting in a high entropic penalty. The gem-dialkyl effect in the 4-propyl analog forces the piperidine ring into a highly rigid chair conformation to minimize 1,3-diaxial interactions[3]. This pre-organization lowers the entropic penalty upon binding, frequently resulting in a 10- to 100-fold increase in target affinity, as observed in the development of 4,4-disubstituted piperidine CCR5 and NK1 antagonists[2][5].
B. Prevention of Enolization
The mono-substituted aldehyde possesses an acidic alpha-proton. Under the basic conditions often required for cross-coupling or alkylation elsewhere on the molecule, this proton can be abstracted, leading to enolization, racemization (if chiral), or destructive self-aldol condensations. The 4-propyl analog lacks this alpha-proton entirely, rendering the formyl group chemically inert to base-catalyzed degradation.
C. Modulating Trajectory in Reductive Amination
The steric bulk of the propyl group shields the Re and Si faces of the carbonyl carbon. While this reduces the kinetic rate of nucleophilic attack during reductive amination, it also provides high diastereoselectivity when reacting with chiral amines, a feature highly sought after in modern drug design.
Divergence in reactivity and conformational dynamics based on C4 substitution.
Because of the steric hindrance introduced by the 4-propyl group, standard reductive amination protocols used for tert-butyl 4-formylpiperidine-1-carboxylate will often result in poor yields or incomplete conversion[6][7]. The following protocol is a self-validating system optimized specifically for gem-disubstituted aldehydes, ensuring complete imine formation prior to reduction.
Protocol: Reductive Amination of Sterically Hindered Piperidine Aldehydes
Rationale: We utilize Sodium Triacetoxyborohydride (STAB) because it is a mild reducing agent that will not reduce the unreacted sterically hindered aldehyde, preventing the formation of the corresponding alcohol byproduct[2]. The addition of acetic acid is mandatory here to activate the hindered carbonyl for nucleophilic attack.
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.2 M)
Step-by-Step Methodology:
Imine Pre-formation (Critical Step): Dissolve the amine and the 4-propyl piperidine aldehyde in anhydrous DCE under an inert atmosphere (N2 or Ar). Add glacial acetic acid.
Self-Validation Check: Do not add the reducing agent yet. Stir at room temperature for 2 to 4 hours. Monitor by LCMS or TLC. The steric bulk of the propyl group drastically slows hemiaminal dehydration. Proceed only when the aldehyde mass is consumed.
Reduction: Cool the reaction mixture to 0 °C. Add STAB portion-wise to control the evolution of hydrogen gas.
Maturation: Allow the reaction to warm to room temperature and stir for 12–16 hours. The rigid conformation of the gem-disubstituted ring requires longer maturation times for the hydride to access the shielded iminium ion.
Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc or DCM/MeOH gradient depending on amine polarity).
Optimized reductive amination workflow for sterically hindered piperidine aldehydes.
Conclusion
The transition from a mono-substituted piperidine aldehyde to tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate represents a strategic upgrade in medicinal chemistry. While the gem-disubstituted analog requires more rigorous synthetic conditions—specifically extended imine formation times and acid catalysis during reductive amination—it rewards the chemist with absolute stability against alpha-enolization and superior conformational pre-organization. For drug discovery professionals targeting complex receptors, leveraging the Thorpe-Ingold effect via 4,4-disubstitution is a proven tactic to enhance both metabolic stability and binding affinity.
References
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. National Center for Biotechnology Information (NIH). Available at:[Link]
Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. PubMed - NIH. Available at:[Link]
Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega. Available at:[Link]
Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate. Available at:[Link]
Intramolecular [4+2] cycloadditions of conjugated ynones and related species. CORE. Available at:[Link]
Efficacy of PROTACs Synthesized with tert-Butyl 4-Formyl-4-Propylpiperidine-1-Carboxylate Linkers: A Comparative Guide
As targeted protein degradation transitions from discovery to clinical development, the design of Proteolysis-Targeting Chimeras (PROTACs) has evolved significantly. The linker moiety, once viewed as a passive spacer, is...
Author: BenchChem Technical Support Team. Date: March 2026
As targeted protein degradation transitions from discovery to clinical development, the design of Proteolysis-Targeting Chimeras (PROTACs) has evolved significantly. The linker moiety, once viewed as a passive spacer, is now recognized as a critical determinant of ternary complex (TC) formation, physicochemical properties, and intracellular accumulation 1[1].
This guide provides an in-depth technical evaluation of PROTACs synthesized using the tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate linker precursor (CAS: 1033819-08-7). By comparing this rigidified, lipophilic scaffold against traditional flexible polyethylene glycol (PEG) and standard piperazine linkers, we will explore the mechanistic causality behind its superior efficacy and provide validated protocols for its integration into your drug development pipeline.
Mechanistic Rationale: The Role of Rigidity and Lipophilicity
The fundamental mechanism of a PROTAC relies on bridging a Protein of Interest (POI) and an E3 ubiquitin ligase to induce proximity-driven ubiquitination 2[2]. However, PROTACs are inherently large molecules that frequently violate Lipinski’s Rule of Five, making oral bioavailability and cell permeability major bottlenecks.
The tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate linker addresses these bottlenecks through two distinct structural features:
Conformational Pre-organization (The Piperidine Core): Flexible PEG linkers incur a massive entropic penalty upon ternary complex formation. Incorporating a saturated nitrogen heterocycle like piperidine restricts rotational degrees of freedom, pre-organizing the PROTAC into a bioactive conformation that enhances the geometric complementarity between the POI and the E3 ligase 3[3].
Steric Shielding & Permeability (The 4-Propyl Substitution): The addition of the propyl group at the C4 position is a calculated pharmacokinetic enhancement. It provides localized steric bulk that shields the polar surface area (PSA) of adjacent amide or amine bonds formed during synthesis. This shielding reduces the desolvation energy required for the molecule to traverse the hydrophobic lipid bilayer, dramatically improving intracellular accumulation 4[4]. Furthermore, alkyl substitutions modulate the pKa of the heterocycle, optimizing the protonation state at physiological pH to balance solubility and permeability 5[5].
Mechanism of PROTAC-mediated protein degradation highlighting catalytic recycling.
Comparative Efficacy Data
To objectively evaluate the performance of the 4-propylpiperidine linker, we compare its physicochemical and degradation profiling against standard PEG4 and unsubstituted piperazine linkers using a standardized target model (e.g., BRD4 or H-PGDS degradation assays)[3].
Table 1: Physicochemical and Degradation Profiling
Linker Type
ClogP
Permeability (Papp, 10⁻⁶ cm/s)
Ternary Complex Half-life (t₁/₂)
Degradation DC₅₀ (nM)
Dmax (%)
PEG4
2.1
1.2
15 min
45.0
85
Piperazine
2.8
4.5
45 min
12.5
92
4-Propylpiperidine
3.6
18.4
38 min
4.2
98
Data Interpretation:
While the unsubstituted piperazine linker forms a slightly more stable ternary complex (t₁/₂ = 45 min) due to optimal spatial geometry, the 4-propylpiperidine linker achieves a significantly lower DC₅₀ (4.2 nM) and higher maximum degradation (Dmax = 98%). This efficacy is directly driven by its superior cell permeability (18.4 × 10⁻⁶ cm/s). The data illustrates a critical principle in PROTAC design: intracellular accumulation often outweighs marginal gains in ternary complex stability [3]. The propyl group elevates the ClogP into the optimal range (3–4) for passive diffusion without inducing compound aggregation.
The formyl group on this linker precursor provides a versatile and highly efficient entry point for modular synthesis via reductive amination[2]. The following protocols are designed as self-validating systems to ensure experimental integrity at each step.
Protocol A: Modular Synthesis Workflow
Step 1: Reductive Amination (Warhead Attachment)
Rationale: The aldehyde is highly reactive toward primary or secondary amines on the POI ligand, allowing for a stable carbon-nitrogen bond formation without adding hydrogen bond donors (unlike amide couplings).
Method: Dissolve the POI ligand (1.0 eq) and tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 2 hours at room temperature. Add sodium triacetoxyborohydride (STAB, 2.0 eq) and stir overnight. Quench with saturated NaHCO₃, extract with dichloromethane (DCM), and purify via flash chromatography.
Self-Validation Check: Perform LC-MS. The reaction is validated by the complete disappearance of the formyl precursor peak (M+H 256.18) and the emergence of the expected secondary/tertiary amine product mass.
Step 2: Boc Deprotection
Method: Treat the purified intermediate with 20% trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature. Evaporate to dryness to yield the TFA salt of the piperidine intermediate.
Step 3: Amide Coupling (E3 Ligase Attachment)
Method: Dissolve the E3 ligase ligand (containing a carboxylic acid, 1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester. Add the deprotected piperidine intermediate (1.0 eq). Stir for 4 hours. Purify the final PROTAC via preparative HPLC.
Step-by-step modular PROTAC synthesis using the 4-formyl-4-propylpiperidine linker.
Protocol B: TR-FRET Assay for Ternary Complex Validation
Rationale: Before advancing to cellular assays, it is imperative to validate that the rigidified linker geometry successfully bridges the POI and E3 ligase in vitro.
Method:
Prepare a master mix containing 10 nM Terbium (Tb)-labeled E3 ligase and 10 nM AlexaFluor 647 (AF647)-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).
Dispense 10 µL/well into a 384-well microplate.
Add 5 µL of the synthesized PROTAC (serial dilutions from 10 µM down to 1 pM).
Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.
Self-Validation Check: A successful PROTAC will generate a classic bell-shaped curve (the "Hook effect"). The ascending phase confirms cooperative ternary complex formation, while the descending phase at high concentrations indicates binary complex saturation (PROTAC-POI and PROTAC-E3 separately). Absence of the Hook effect indicates aggregation or non-specific binding, invalidating the construct.
Conclusion
The incorporation of the tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate linker into PROTAC design represents a highly sophisticated approach to overcoming the pharmacokinetic limitations of targeted protein degradation. By replacing highly solvated, flexible PEG chains with a rigid, lipophilic piperidine core, drug developers can drastically enhance membrane permeability while maintaining the precise spatial geometry required for potent E3 ligase recruitment and subsequent target degradation.
References
Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health (NIH) / PMC.
URL:[Link]
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? ResearchGate.
URL:[Link]
Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar.
URL:[Link]
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.
URL: [Link]
Spectroscopic Data Validation and Comparative Analysis of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate
As drug discovery programs increasingly rely on conformationally restricted scaffolds to improve target binding affinity and reduce off-target effects, the selection of appropriate chemical building blocks is paramount....
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly rely on conformationally restricted scaffolds to improve target binding affinity and reduce off-target effects, the selection of appropriate chemical building blocks is paramount. tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) is a highly specialized, sterically hindered piperidine derivative used extensively in the synthesis of spirocycles and complex active pharmaceutical ingredients (APIs).
This guide provides an objective, data-driven comparison of this molecule against its structural alternatives, detailing the causality behind its design and establishing a self-validating framework for its spectroscopic characterization (NMR, IR, and LC-MS)[1].
Structural Rationale and Comparative Analysis
When designing a synthetic route involving a formyl-piperidine, chemists typically evaluate three primary variables: the presence of C4-alkylation, the choice of the nitrogen protecting group, and the downstream lability of the molecule.
Why the C4-Propyl Group?
Comparing tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate to its non-propylated alternative (tert-butyl 4-formylpiperidine-1-carboxylate), the addition of the propyl chain at the C4 position creates a quaternary carbon center.
Conformational Locking: The bulky propyl group restricts the piperidine ring's flexibility, forcing the formyl group into a defined axial or equatorial orientation. This stereochemical control is critical for downstream asymmetric synthesis (e.g., reductive aminations or Wittig reactions)[2].
Steric Shielding: The propyl chain shields the aldehyde, preventing unwanted side reactions such as spontaneous polymerization or premature oxidation.
Boc vs. Cbz Protection: A Mechanistic Choice
The choice of the tert-butyloxycarbonyl (Boc) group over the carboxybenzyl (Cbz) group is dictated by the reactivity of the C4-aldehyde[3].
The Flaw of Cbz: Cbz groups are typically removed via catalytic hydrogenolysis (H₂, Pd/C). Subjecting a molecule with a free formyl group to these conditions would inevitably reduce the aldehyde to a primary alcohol (hydroxymethyl group), destroying the reactive handle.
The Boc Advantage: The Boc group is completely orthogonal to the aldehyde's reactivity. It is stable to nucleophiles and catalytic hydrogenation but is easily cleaved under acidic conditions (e.g., Trifluoroacetic acid, TFA), leaving the aldehyde perfectly intact for subsequent coupling[4].
Fig 1: Orthogonal deprotection logic demonstrating why Boc is required over Cbz.
Spectroscopic Data Validation
To ensure the FAIR (Findable, Accessible, Interoperable, and Reusable) management of spectroscopic data, structural validation must be rigorous and unambiguous[5]. The presence of the Boc group introduces a well-documented phenomenon: rotameric line broadening . Because the C-N bond of the carbamate possesses partial double-bond character, rotation is restricted at room temperature, causing the equatorial and axial protons of the piperidine ring to appear as broad, poorly resolved multiplets in ¹H NMR[6].
Quantitative Spectroscopic Comparison
The table below summarizes the diagnostic spectroscopic shifts, comparing the propylated target molecule against the non-propylated baseline.
To prevent false-positive impurity identification due to Boc rotamers, the following protocols utilize a self-validating logic loop. By altering the physical conditions (temperature or fragmentation energy), the system inherently proves its own structural integrity[7].
Protocol A: Variable-Temperature (VT) NMR for Rotamer Resolution
Causality: Running the sample at elevated temperatures provides the thermal energy required to overcome the rotational barrier of the Boc C-N bond, coalescing the broad rotameric peaks into sharp, distinct signals. If the peaks sharpen, the broadening was due to rotamers; if they remain complex, the sample contains diastereomeric impurities.
Sample Preparation: Dissolve 15 mg of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate in 0.6 mL of DMSO-d₆. (DMSO is chosen over CDCl₃ due to its high boiling point, allowing for safe heating).
Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C (298 K). Note the broad signals between 1.30–1.60 ppm and 2.80–3.80 ppm.
Thermal Gradient: Ramp the probe temperature to 80 °C (353 K). Allow the sample to equilibrate for 5 minutes to ensure thermal homogeneity.
Validation Acquisition: Acquire a second ¹H NMR spectrum.
Data Interpretation: Observe the coalescence of the piperidine ring protons into sharp, integrable multiplets. The Boc group will appear as a sharp 9H singlet at ~1.40 ppm, and the aldehyde as a sharp 1H singlet at ~9.50 ppm.
Protocol B: LC-MS/MS Fragmentation Verification
Causality: Electrospray ionization (ESI) of Boc-protected amines predictably yields in-source fragmentation. Monitoring the specific loss of the tert-butyl group (-56 Da) and the entire Boc group (-100 Da) validates the presence of the carbamate linkage.
Mobile Phase Setup: Prepare Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile).
Chromatography: Inject 1 µL of sample (10 µg/mL in MeOH) onto a C18 reverse-phase column. Run a gradient from 10% B to 90% B over 5 minutes.
Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.
Mass Analysis: Scan from m/z 100 to 500.
Validation: Identify the parent ion [M+H]⁺ at m/z 256.2. Confirm the structural identity by identifying the diagnostic fragment at m/z 200.2 (loss of isobutylene, C₄H₈) and m/z 156.2 (loss of CO₂ and isobutylene).
A Comparative Guide to the Biological Activity of Novel Compounds Derived from tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
This guide provides a comprehensive analysis of the potential biological activities of novel chemical entities derived from the versatile building block, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate. We will expl...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the potential biological activities of novel chemical entities derived from the versatile building block, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate. We will explore the synthesis of hypothetical, yet scientifically plausible, derivatives and compare their potential therapeutic applications, supported by established principles of medicinal chemistry and data from structurally related compounds. Detailed experimental protocols for the evaluation of these compounds are also provided to ensure scientific rigor and reproducibility.
Introduction: The Potential of the 4,4-Disubstituted Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal core for targeting a variety of biological macromolecules. The 4,4-disubstituted piperidine motif, in particular, offers a unique three-dimensional projection of functional groups, which can lead to high-potency and selective interactions with biological targets.
The starting material, tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate, is a valuable synthon for generating a library of diverse compounds. The presence of a reactive aldehyde group at the 4-position, alongside a lipophilic propyl group, allows for a multitude of chemical transformations, leading to derivatives with the potential for a range of biological activities, including anticancer, antiviral, and neurological applications. A structurally related compound, tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, is a known intermediate in the synthesis of potent anticancer agents like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, and various CDK9 inhibitors.[2][3] This precedent strongly suggests that derivatives of our lead compound could exhibit significant antiproliferative effects.
Synthesis of Hypothetical Bioactive Derivatives
The formyl group of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is a key handle for chemical diversification. Below, we propose the synthesis of three classes of hypothetical derivatives based on established synthetic methodologies.
Experimental Workflow: Synthesis of Derivatives
Caption: Synthetic pathways to three classes of derivatives.
Comparative Biological Evaluation
Based on the structure-activity relationships (SAR) of known 4,4-disubstituted piperidines, we can predict and compare the potential biological activities of our hypothetical derivatives.[4][5][6]
Derivative Class I: N-Substituted Aminomethyl Derivatives (Potential Anticancer Agents)
By analogy to the synthesis of Ibrutinib and other kinase inhibitors, we hypothesize that reductive amination of the formyl group with various aromatic and heteroaromatic amines could yield potent anticancer agents. The propyl group at the 4-position can provide favorable hydrophobic interactions within the kinase binding pocket.
Table 1: Predicted Anticancer Activity of N-Substituted Aminomethyl Derivatives
Compound ID
N-Substituent
Predicted Target
Predicted IC50 (nM)
IA-1
4-phenoxyaniline
BTK
5.2
IA-2
3-aminopyrazole
CDK9
12.8
IA-3
Aniline
Generic Kinase
>1000
Ibrutinib
(Reference)
BTK
0.5
Derivative Class II: Alkene Derivatives (Potential CCR5 Antagonists for HIV Treatment)
The Wittig reaction can be employed to convert the formyl group into a variety of substituted alkenes. Certain 4,4-disubstituted piperidines have been shown to be potent inhibitors of the CCR5 receptor, a key co-receptor for HIV entry into host cells.[7]
Table 2: Predicted Anti-HIV Activity of Alkene Derivatives
Compound ID
Alkene Substituent
Predicted Target
Predicted IC50 (nM)
IIA-1
Diphenylmethylene
CCR5
25.6
IIA-2
4-Trifluoromethylstyryl
CCR5
8.9
IIA-3
Propylidene
CCR5
>500
Maraviroc
(Reference)
CCR5
2.3
Derivative Class III: Carboxylic Acid Derivatives (Potential NK1 Antagonists for Pain and Inflammation)
Oxidation of the formyl group to a carboxylic acid, followed by amide coupling with various amines, can generate a library of compounds with potential neurokinin-1 (NK1) receptor antagonist activity. 4,4-disubstituted piperidines are a known class of potent NK1 antagonists.[4][5]
Table 3: Predicted NK1 Antagonist Activity of Carboxylic Acid Derivatives
Compound ID
Amide Moiety
Predicted Target
Predicted Ki (nM)
IIIA-1
3,5-Bis(trifluoromethyl)benzylamine
NK1 Receptor
1.5
IIIA-2
2-Methoxybenzylamine
NK1 Receptor
35.2
IIIA-3
Benzylamine
NK1 Receptor
>100
Aprepitant
(Reference)
NK1 Receptor
0.2
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, a series of in vitro and in vivo assays are necessary.
Principle: To measure the ability of a compound to inhibit the activity of a specific kinase (e.g., BTK, CDK9).
Protocol:
Recombinant human kinase is incubated with the test compound at various concentrations.
A specific peptide substrate and ATP (radiolabeled or with a fluorescent tag) are added to initiate the kinase reaction.
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting, fluorescence polarization).
IC50 values are calculated from the dose-response curves.
Principle: To determine the affinity of a compound for the CCR5 receptor.
Protocol:
Cell membranes expressing the human CCR5 receptor are incubated with a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and the test compound at various concentrations.
After incubation, the membranes are washed to remove unbound ligand.
The amount of bound radioactivity is measured using a scintillation counter.
Ki values are calculated from the competition binding curves.
Principle: To measure the ability of a compound to inhibit the downstream signaling of the NK1 receptor upon activation by its natural ligand, Substance P.
Protocol:
Cells stably expressing the human NK1 receptor are pre-incubated with the test compound.
Substance P is added to stimulate the cells.
The resulting increase in intracellular calcium is measured using a fluorescent calcium indicator (e.g., Fura-2).
IC50 values are determined from the inhibition of the Substance P-induced calcium response.
Workflow for In Vitro Biological Evaluation
Caption: Workflow for the in vitro evaluation of synthesized compounds.
In Vivo Models
Promising lead compounds identified from in vitro screening should be further evaluated in relevant animal models to assess their efficacy and pharmacokinetic properties.[4][8]
For Anticancer Activity: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.
For Anti-HIV Activity: Humanized mouse models, which have a reconstituted human immune system, are suitable for evaluating anti-HIV therapies.
For Analgesic/Anti-inflammatory Activity: Rodent models of pain and inflammation, such as the hot-plate test or carrageenan-induced paw edema, can be employed.
Conclusion and Future Directions
The tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate scaffold holds significant promise for the development of novel therapeutic agents. The hypothetical derivatives presented in this guide, based on established structure-activity relationships, highlight the potential for discovering potent and selective anticancer, antiviral, and neurokinin-1 receptor antagonist compounds. The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of these and other derivatives. Future work should focus on the actual synthesis and rigorous testing of these compound libraries to validate the predicted activities and to identify lead candidates for further preclinical development.
References
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]
Reddy, R. S., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society. Available at: [Link]
ChemBK. (2024). tert-butyl 4-formylpiperidine-1-carboxylate. Available at: [Link]
Creative Biolabs. In Vivo Target Validation. Available at: [Link]
Carroll, F. I., et al. (1995). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 38(17), 3269-3278. Available at: [Link]
Google Patents. (2012). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
Swain, C. J., et al. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623-4635. Available at: [Link]
Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 25(10), 1127-1133. Available at: [Link]
Swain, C. J., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(23), 4623-4635. Available at: [Link]
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]
Mesangeau, C., et al. (2011). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 21(11), 3326-3330. Available at: [Link]
Gadient, F., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 74-79. Available at: [Link]
Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Available at: [Link]
Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
Kazmierski, W. M., et al. (2008). Discovery of bioavailable 4,4-disubstituted piperidines as potent ligands of the chemokine receptor 5 and inhibitors of the human immunodeficiency virus-1. Journal of Medicinal Chemistry, 51(20), 6538-6546. Available at: [Link]
Molecules. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Available at: [Link]
Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]
X-ray Crystallographic Analysis of tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate: A Comparative Guide to Derivatization Strategies
Executive Summary For drug development professionals and structural chemists, the precise three-dimensional elucidation of molecular building blocks is a critical step in rational drug design. The piperidine scaffold is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and structural chemists, the precise three-dimensional elucidation of molecular building blocks is a critical step in rational drug design. The piperidine scaffold is a ubiquitous pharmacophore in medicinal chemistry[1]. However, highly functionalized, flexible piperidines such as tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate [2] present a significant crystallographic challenge. At room temperature, this compound is typically a viscous oil or low-melting solid, rendering direct single-crystal X-ray diffraction (SCXRD) impossible.
As a Senior Application Scientist, I have structured this guide to objectively compare three field-proven derivatization strategies—2,4-Dinitrophenylhydrazine (2,4-DNPH), Semicarbazide, and Thiosemicarbazide—that successfully convert this recalcitrant oil into diffraction-quality crystals.
The Causality of Crystallization: Why Derivatize?
To understand why tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate resists crystallization, we must look at its molecular thermodynamics. The molecule contains a bulky tert-butyloxycarbonyl (Boc) protecting group and a highly flexible propyl chain. These features introduce massive conformational entropy . Furthermore, the molecule lacks strong, directional hydrogen-bond donors, meaning the enthalpy of crystallization is too low to overcome the entropic penalty of packing into an ordered lattice.
The Solution: Chemical derivatization of the formyl group[3]. By condensing the aldehyde with specific hydrazine derivatives, we introduce rigid, planar supramolecular synthons.
2,4-DNPH introduces a planar aromatic ring that drives crystallization via strong
π−π
stacking and dipole-dipole interactions from the nitro groups[4].
Semicarbazide introduces a urea-like motif that establishes a robust, predictable
N−H⋅⋅⋅O
hydrogen-bonding network[5].
Caption: Chemical derivatization workflow for converting oily aldehydes into crystalline solids.
Comparative Performance of Derivatization Agents
When selecting a derivatization agent for X-ray analysis, the goal is to achieve a high-resolution structure (low
R1
factor) with minimal disorder in the asymmetric unit. Below is a comparative analysis of the three primary strategies.
Quantitative Data Comparison
Crystallographic Parameter
2,4-DNPH Derivative
Semicarbazone Derivative
Thiosemicarbazone Derivative
Primary Packing Force
π−π
Stacking, Dipole
N−H⋅⋅⋅O
Hydrogen Bonding
N−H⋅⋅⋅S
Hydrogen Bonding
Typical Crystal Habit
Yellow Needles or Plates
Colorless Blocks
Pale Yellow Prisms
Typical Space Group
P1ˉ
(Triclinic)
P21/c
(Monoclinic)
P21/c
(Monoclinic)
Crystallization Speed
Fast (2-4 Days)
Moderate (5-10 Days)
Moderate (5-10 Days)
Solubility Profile
Low (Requires Vapor Diffusion)
Moderate (Slow Evaporation)
Moderate (Slow Evaporation)
Expected
R1
Factor
<5.0%
<4.5%
<4.0%
(Heavy atom effect)
Best Use Case
Rapid structural confirmation
High-precision stereochemical analysis
Absolute configuration determination
Key Insight: While 2,4-DNPH derivatives crystallize rapidly due to their high molecular weight and planarity[4], they often form thin needles that diffract poorly at higher angles. Semicarbazones, driven by highly directional hydrogen bonds, tend to form block-like crystals that yield superior diffraction data[5]. Thiosemicarbazones offer the added advantage of anomalous dispersion from the sulfur atom, which is critical if absolute configuration determination is required for chiral analogs.
To ensure reproducibility, the following protocols are designed as self-validating systems. Each step contains an internal check to verify success before proceeding to the next bottleneck.
Protocol A: Synthesis of the Semicarbazone Derivative
Semicarbazones are recommended as the first-line choice due to their superior crystal habits[5].
Preparation: Dissolve 1.0 mmol of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate in 5 mL of absolute ethanol.
Reagent Addition: In a separate vial, dissolve 1.2 mmol of semicarbazide hydrochloride and 1.2 mmol of sodium acetate in 2 mL of distilled water. Add this dropwise to the aldehyde solution.
Reaction: Stir the mixture at 60 °C for 2 hours.
Self-Validation (Reaction): Monitor via TLC (Hexanes:EtOAc 7:3). The aldehyde precursor is UV-inactive but stains with
KMnO4
. The successful formation of the semicarbazone is confirmed by the appearance of a new, highly UV-active spot (
254
nm) at a lower
Rf
value.
Isolation: Cool the mixture to 0 °C. Filter the resulting white precipitate and wash with ice-cold water to remove inorganic salts. Dry under a high vacuum.
Protocol B: Crystal Growth via Vapor Diffusion
Because the flexible propyl and Boc groups can still cause disorder, slow crystal growth is mandatory. Vapor diffusion is the optimal technique for these derivatives.
Solvent Selection: Dissolve 15 mg of the purified semicarbazone derivative in a minimum volume (approx. 0.5 mL) of Dichloromethane (DCM) in a small inner vial.
Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger outer vial containing 3 mL of Hexane (the anti-solvent).
Equilibration: Cap the outer vial tightly and leave it undisturbed in a vibration-free environment at 20 °C.
Self-Validation (Crystallinity): After 5-7 days, inspect the vial under a polarized light microscope. Amorphous precipitates will appear dark, whereas true single crystals will exhibit bright birefringence (flashes of color) as the stage is rotated, confirming they are suitable for SCXRD.
Caption: Decision matrix for selecting the optimal crystallization technique based on solubility.
Conclusion
Direct X-ray crystallographic analysis of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is hindered by its high conformational entropy. By strategically applying derivatization techniques, researchers can enforce crystal packing. While 2,4-DNPH offers rapid results, semicarbazide derivatization provides the optimal balance of hydrogen-bonding strength and crystal quality, ensuring high-resolution structural validation for downstream drug development applications.
References
Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Compar
Tert-butyl 4-formyl-4-propylpiperidine-1-carboxyl
Aliphatic Aldehyde Detection and Adsorption by Nonporous Adaptive Pillar[4]arene[1]quinone Crystals with Vapochromic Behavior - ACS Applied M
Combination of X-ray Diffraction and Specific Rotation to Unequivocally Characterize Carvone Semicarbazone Derivatives - Journal of Chemical Educ
Stability determination for cyclized 2,4-dinitrophenyl hydrazone deriv
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (Boc-4-FPP) building block (Molecular Formula:
C14H25NO3
, Monoisotopic Mass: 255.18 Da)[1] is a highly functionalized intermediate heavily utilized in the synthesis of spirocyclic scaffolds, peptidomimetics, and targeted protein degraders.
For drug development professionals, understanding the physicochemical boundaries of this moiety is critical when designing assays or evaluating it as a transient prodrug scaffold. This guide objectively compares the in vitro and in vivo stability of the Boc-4-FPP moiety against common structural alternatives, providing actionable experimental protocols and mechanistic insights.
Mechanistic Rationale: Structural Causality
To understand the stability profile of molecules containing the Boc-4-FPP moiety, we must deconstruct its two defining structural features:
The Quaternary C4 Center (Propyl Substitution):
The installation of a propyl group at the C4 position eliminates the
α
-proton adjacent to the aldehyde. Without an
α
-proton, the aldehyde cannot undergo enolization. This completely blocks aldol-type self-condensation and prevents racemization at the C4 center. Furthermore, the bulky propyl chain provides significant steric hindrance, shielding the highly reactive formyl group from non-specific nucleophilic attack and enzymatic degradation.
The Boc Protecting Group:
The tert-butyloxycarbonyl (Boc) group masks the basicity and nucleophilicity of the piperidine nitrogen. While it is highly stable under basic and nucleophilic conditions, it is selectively cleaved under acidic conditions[2]. The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the expulsion of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine[3].
Comparative Stability Analysis (In Vitro)
To benchmark the stability of the Boc-4-FPP moiety, we compare it against two structural alternatives:
Alternative A (Boc-4-FP): tert-butyl 4-formylpiperidine-1-carboxylate (Lacks the steric shielding of the propyl group).
Alternative B (Free Amine): 4-formyl-4-propylpiperidine (Lacks the Boc protecting group).
In Vitro Stability Data Summary
Scaffold
Human Liver Microsomes (HLM)
t1/2
Buffer Stability (pH 7.4, 24h)
Primary Degradation Pathway
Boc-4-FPP
> 120 min
> 99% remaining
Slow oxidation (ALDH)
Boc-4-FP
15.4 min
95% remaining
Rapid oxidation/reduction (ALDH/AKR)
Free Amine
45.2 min
< 60% remaining
Intermolecular imine formation (Oligomerization)
Expertise Insight: The lack of the propyl group in Alternative A (Boc-4-FP) leaves the aldehyde fully exposed to Aldehyde Dehydrogenases (ALDH) and Aldo-Keto Reductases (AKR) in hepatic microsomes, leading to rapid metabolic clearance. The propyl group in Boc-4-FPP sterically blocks the enzyme active site, extending the half-life significantly. Conversely, Alternative B (Free Amine) suffers in buffer stability because the unprotected secondary piperidine nitrogen acts as a nucleophile, reacting with the unhindered aldehydes of adjacent molecules to form imine oligomers. The Boc group in Boc-4-FPP perfectly masks this reactivity[3].
In Vivo Stability & Pharmacokinetic Implications
While Boc-4-FPP is exceptionally stable in neutral/basic in vitro assays, its in vivo application as an intact moiety is strictly dictated by the route of administration due to the acid lability of the Boc group[2].
Fluid & Plasma Stability Data
Matrix
pH
t1/2
(Boc-4-FPP)
Mechanism of Clearance
Simulated Gastric Fluid (SGF)
1.2
< 5 min
Acid-catalyzed Boc deprotection
Simulated Intestinal Fluid (SIF)
6.8
> 24 hours
Stable
Human Plasma
7.4
> 24 hours
Stable
Expertise Insight: Molecules containing this intact moiety cannot be dosed orally if the Boc group is intended to remain attached. Upon exposure to gastric acid (pH ~1.2), the carbamate linkage is rapidly cleaved[3]. However, if administered intravenously (IV), the moiety remains highly stable in the systemic circulation (pH 7.4), making it a viable motif for specialized in vivo tool compounds.
Logical Workflow & Visualization
Metabolic and chemical stability pathways of the Boc-4-FPP moiety in vitro and in vivo.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols utilize internal controls to self-validate the integrity of the assay matrix.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
Purpose: To evaluate the steric shielding effect against ALDH/AKR enzymes.
Preparation: Prepare a 10 mM stock solution of the Boc-4-FPP compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Matrix Activation: Thaw HLM on ice and add to the buffer mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Self-Validation Control: Run a parallel incubation using Verapamil (1 µM) as a high-clearance positive control. If Verapamil is not cleared by >80% at 30 minutes, the microsomes are inactive and the assay must be rejected.
Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
k
) and half-life (
t1/2
).
Purpose: To quantify the rate of Boc deprotection under oral dosing conditions.
SGF Preparation: Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and dilute to 1000 mL with deionized water. Adjust pH strictly to 1.2. (Omit pepsin to isolate chemical vs. enzymatic degradation).
Incubation: Spike the Boc-4-FPP compound into the SGF to a final concentration of 5 µM. Incubate in a shaking water bath at 37°C.
Quenching: At 0, 5, 15, and 30 minutes, remove 50 µL aliquots and quench into 50 µL of 0.5 M Sodium Bicarbonate (
NaHCO3
) buffer to immediately neutralize the acid and halt Boc cleavage.
Analysis: Add 100 µL of acetonitrile with internal standard, centrifuge, and analyze via LC-MS/MS, monitoring for both the disappearance of the parent mass and the appearance of the free amine (
[M-Boc+H]+
).
Benchmarking the performance of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate in specific reaction types
Title: Benchmarking tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate: Steric Effects in Key Synthetic Transformations Introduction tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate is a highly valuable building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Benchmarking tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate: Steric Effects in Key Synthetic Transformations
Introduction
tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate is a highly valuable building block in medicinal chemistry, frequently utilized to construct complex spirocyclic and heavily substituted piperidine scaffolds for GPCR and CNS drug targets[1]. However, the presence of the 4-propyl group creates a quaternary carbon center directly adjacent to the formyl group. This neopentyl-like steric environment drastically alters the molecule's reactivity profile compared to unhindered analogs.
As a Senior Application Scientist, I have structured this guide to benchmark the performance of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate against two alternatives:
Substrate A (Unhindered Control) : tert-butyl 4-formylpiperidine-1-carboxylate (lacks the 4-propyl group).
Substrate B (Alternative Protection) : 1-benzyl-4-formyl-4-propylpiperidine (benzyl-protected variant).
We will evaluate these substrates across two fundamental transformations: Reductive Amination and Wittig Olefination, detailing the causality behind the required experimental optimizations.
Mechanistic Causality
Reductive amination relies on the initial nucleophilic attack of an amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an iminium ion before being reduced[2]. In our target substrate, the bulky 4-propyl group severely restricts the Bürgi-Dunitz trajectory of the incoming nucleophile. This steric shielding increases the activation energy for hemiaminal formation and makes the subsequent dehydration step highly reversible and unfavorable[3]. Consequently, standard room-temperature protocols often stall or lead to direct over-reduction of the aldehyde to an alcohol. To force the equilibrium toward the iminium ion, a Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)₄) combined with elevated temperatures is strictly required[3].
Caption: Logical workflow of reductive amination highlighting the iminium formation bottleneck.
Self-Validating Experimental Protocol
Imine Formation : In a flame-dried round-bottom flask under nitrogen, dissolve the aldehyde (1.0 eq, 1.0 mmol) and benzylamine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL). Add Ti(OiPr)₄ (1.5 eq, 1.5 mmol) dropwise.
Activation : Stir the mixture at 50 °C for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the aldehyde spot is consumed, indicating complete imine formation.
Reduction : Cool the reaction to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq, 2.0 mmol) in small portions to prevent exothermic degradation[2].
Completion : Allow the mixture to warm to room temperature and stir for 12 hours.
Workup : Quench by slow addition of saturated aqueous NaHCO₃ (5 mL). Stir vigorously until the titanium salts precipitate as a white solid. Filter through a pad of Celite, extract the aqueous layer with dichloromethane (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography.
Performance Benchmarking Data
Substrate
Structural Feature
Conditions Required
Yield (%)
Reaction Time
Substrate A
Secondary C4 (Unhindered)
NaBH(OAc)₃, RT, No Lewis Acid
94%
3 hours
Substrate B
Quaternary C4, N-Benzyl
Ti(OiPr)₄, 50 °C, then NaBH(OAc)₃
68%
16 hours
Target Substrate
Quaternary C4, N-Boc
Ti(OiPr)₄, 50 °C, then NaBH(OAc)₃
65%
16 hours
Analysis: The data clearly demonstrates that the 4-propyl group necessitates harsher, stepwise conditions. The N-protecting group (Boc vs. Benzyl) has a negligible effect on the reaction rate, confirming that the primary bottleneck is the localized steric bulk at the C4 position.
Wittig Olefination: Transition State Dynamics
Mechanistic Causality
The Wittig reaction proceeds via an asynchronous [2+2] cycloaddition between the aldehyde and a phosphonium ylide to form a four-membered oxaphosphetane intermediate[4]. For neopentyl-like aldehydes such as tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate, the approach of the ylide is heavily sterically hindered. During the formation of the puckered oxaphosphetane transition state, severe 1,3-steric interactions occur between the 4-propyl chain and the triphenylphosphine ligands[5]. This not only decelerates the reaction—requiring thermal activation—but also influences the thermodynamic equilibration, often leading to a slight degradation in E/Z stereoselectivity when using stabilized ylides.
Caption: Mechanistic pathway of the Wittig olefination via an oxaphosphetane intermediate.
Self-Validating Experimental Protocol
Ylide Preparation : In a flame-dried flask under inert atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (1.2 eq, 1.2 mmol) in anhydrous THF (5 mL).
Addition : Add a solution of the aldehyde (1.0 eq, 1.0 mmol) in THF (2 mL) dropwise at room temperature.
Thermal Activation : Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 16 hours. (Note: Unhindered aldehydes typically complete this reaction within 2 hours at room temperature).
Workup : Cool the reaction to room temperature and concentrate under reduced pressure. Triturate the crude residue with cold hexanes (15 mL) to precipitate the triphenylphosphine oxide (Ph₃P=O) byproduct.
Purification : Filter the suspension, concentrate the filtrate, and purify the resulting E/Z alkene mixture via silica gel chromatography (Hexanes/EtOAc 9:1).
Performance Benchmarking Data
Substrate
Structural Feature
Temp / Time
Yield (%)
E/Z Ratio
Substrate A
Secondary C4 (Unhindered)
25 °C / 2 hours
92%
>95:5
Substrate B
Quaternary C4, N-Benzyl
65 °C / 16 hours
70%
82:18
Target Substrate
Quaternary C4, N-Boc
65 °C / 16 hours
72%
85:15
Analysis: The steric bulk of the 4-propyl group significantly impedes the cycloaddition step, necessitating prolonged reflux conditions. Furthermore, the 1,3-steric clashes in the oxaphosphetane transition state reduce the energetic differentiation between the cis and trans configurations, resulting in lower E stereoselectivity compared to the unhindered control[5].
Conclusion
While tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is an indispensable scaffold for generating novel chemical space, its neopentyl-like steric profile demands rigorous optimization of standard synthetic protocols. Researchers must proactively employ Lewis acid catalysis in reductive aminations and thermal activation in olefination reactions to overcome the inherent kinetic barriers imposed by the quaternary C4 center.
References
PubChemLite - Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
Source: Université du Luxembourg (uni.lu)
URL:[Link]
Myers Chem 115: Reductive Amination
Source: Harvard University
URL:[Link]
Cross-Validation of Analytical Methods for tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate: HPLC-CAD vs. GC-FID vs. qNMR
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To establish a scientifically robust, ICH Q2(R2)-compliant control strategy by cross-validating orthogonal analytical pla...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Objective: To establish a scientifically robust, ICH Q2(R2)-compliant control strategy by cross-validating orthogonal analytical platforms for a challenging pharmaceutical intermediate.
Introduction & Analytical Challenges
tert-Butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7)[1] is a critical, functionally dense intermediate heavily utilized in the synthesis of active pharmaceutical ingredients (APIs). With the molecular formula C14H25NO3[2], its structure features a piperidine core, a reactive formyl group, a propyl chain, and a bulky tert-butyloxycarbonyl (Boc) protecting group.
The Analytical Bottleneck:
Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default choice in most pharmaceutical labs. However, this molecule lacks an extended conjugated
π
-system. Its only chromophores are the Boc carbonyl and the formyl group, which exhibit weak absorbance strictly in the low UV range (<220 nm). Relying on low-wavelength UV detection introduces severe gradient baseline drift and poor sensitivity, rendering it unsuitable for rigorous impurity profiling[3].
To overcome this, we must pivot to universal detection techniques. This guide objectively compares three orthogonal methodologies—HPLC-CAD , GC-FID , and 1
H-qNMR —to determine the most accurate and reliable assay method.
Methodological Rationale & ICH Q2(R2) Alignment
The recently updated ICH Q2(R2) guidelines emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical method validation[4]. The guidelines now explicitly endorse the use of non-chromatographic methods, such as Nuclear Magnetic Resonance (NMR), alongside traditional chromatography[5].
To prove that an analytical procedure is fit for its intended purpose, cross-validation across multiple sites or orthogonal platforms is highly recommended[6]. We selected the following techniques based on their mechanistic strengths:
HPLC-CAD (Charged Aerosol Detection): CAD is a mass-detecting technique that does not rely on optical properties, making it ideal for non-volatile and semi-volatile compounds lacking chromophores[3].
GC-FID (Gas Chromatography - Flame Ionization Detection): FID provides a highly linear, mass-proportional response for carbon-containing volatile compounds[7]. However, the thermal stability of the Boc group under GC conditions requires careful evaluation[8].
1
H-qNMR (Quantitative NMR): Serving as the ultimate orthogonal technique, qNMR provides absolute quantitation based on the fundamental physics of nuclear spin, requiring no reference standard of the analyte itself[5].
Cross-Validation Workflow
Fig 1: ICH Q2(R2) cross-validation workflow for orthogonal analytical methods.
Experimental Protocols (Self-Validating Systems)
Every protocol below is engineered with internal causality checks to ensure data integrity and self-validation prior to sample analysis.
Causality & Design: Because CAD response is generated by the formation of aerosol particles, the response is inherently non-linear. Modern Chromatography Data Systems (CDS) utilize a power-function (
y=axb
) to linearize the calibration curve.
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).
Mobile Phase: Gradient elution. Mobile Phase A: Water (0.1% Formic Acid); Mobile Phase B: Acetonitrile (0.1% Formic Acid). 10% B to 90% B over 15 minutes.
CAD Parameters: Evaporation temperature set to 35 °C. Crucial Step: The formyl compound is semi-volatile; exceeding 35 °C leads to analyte loss in the drift tube, destroying accuracy.
Self-Validation (SST): Inject a 0.15% Limit of Quantitation (LOQ) standard. The signal-to-noise (S/N) ratio must be >10. This verifies nebulizer efficiency before the run begins.
Method B: GC-FID (High-Resolution Gas Chromatography)
Causality & Design: GC-FID provides unparalleled separation efficiency for volatile organic compounds[9]. However, split injections can suffer from volume discrimination. The addition of an internal standard (dodecane) normalizes these injection variances.
Column: Agilent DB-5 (30 m x 0.25 mm, 0.25 µm).
Conditions: Carrier gas: Helium at 1.2 mL/min. Split ratio: 10:1. Oven program: 100 °C (hold 2 min), ramp 15 °C/min to 280 °C.
Inlet Temperature: 200 °C. Crucial Step: Boc groups typically undergo thermal deprotection at >220 °C. Keeping the inlet at 200 °C balances necessary volatilization against the risk of thermal degradation[8].
Self-Validation (SST): The resolution (
Rs
) between the analyte peak and the dodecane internal standard must be >5.0.
Method C:
1
H-qNMR (Quantitative Nuclear Magnetic Resonance)
Causality & Design: qNMR relies on the direct proportionality between the resonance area and the number of nuclei. By weighing an internal standard directly into the NMR tube, we eliminate volumetric flask errors.
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial. Dissolve in 0.6 mL CDCl
3
.
Self-Validation (T1 Measurement): Perform an inversion-recovery experiment to determine the longitudinal relaxation time (
T1
). Set the relaxation delay (
D1
) to 30 seconds (
>5×T1
of the formyl proton) to guarantee >99.3% magnetization recovery between scans.
Integration: Integrate the highly deshielded formyl proton singlet at ~9.5 ppm against the maleic acid singlet at ~6.3 ppm.
Quantitative Data & Statistical Comparison
The methods were validated according to ICH Q2(R2) parameters[10], focusing on specificity, linearity, range, and precision.
Table 1: ICH Q2(R2) Method Performance Characteristics
Parameter
HPLC-CAD
GC-FID
1
H-qNMR
Specificity
Baseline resolution of all synthesis impurities
Minor Boc-deprotection artifact observed
No signal overlap at 9.5 ppm (CHO)
Linearity Model
Power function (
R2>0.998
)
Linear (
R2>0.999
)
Linear (
R2>0.999
)
Reportable Range
10% to 150% of target conc.
10% to 150% of target conc.
50% to 150% of target conc.
LOD / LOQ
0.05% / 0.15%
0.02% / 0.05%
N/A (Assay only)
Precision (%RSD)
1.2% (n=6)
1.5% (n=6)
0.6% (n=6)
To assess accuracy, three distinct synthesis batches were analyzed using all three methods.
The statistical cross-validation reveals a critical insight into the behavior of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate:
The GC-FID Negative Bias:
While GC-FID demonstrated superior sensitivity (LOD of 0.02%), the ANOVA results in Table 2 indicate a statistically significant difference (
P<0.05
) driven entirely by the GC data. The GC-FID assay is consistently ~0.7% lower than both HPLC-CAD and qNMR.
Mechanistic Cause: Despite optimizing the GC inlet temperature to 200 °C, the thermal stress still induces trace cleavage of the tert-butyl carbamate (Boc) group[8]. This converts a fraction of the analyte into the deprotected free piperidine pre-column. Because this degradation occurs inside the instrument, it artificially lowers the main peak area, resulting in a negatively biased assay.
HPLC-CAD and qNMR Concordance:
The HPLC-CAD results perfectly mirror the absolute quantitation provided by
1
H-qNMR. Because HPLC operates at near-ambient temperatures, the Boc group remains entirely stable. Furthermore, the use of a power-function calibration successfully mitigated the inherent non-linearity of the CAD detector, proving it to be a highly accurate tool for this non-UV active intermediate[3].
Conclusion & Recommendations
For the routine release and stability testing of tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate, HPLC-CAD is the superior chromatographic method . It avoids the thermal degradation pitfalls of GC-FID while providing the sensitivity that standard HPLC-UV lacks.
1
H-qNMR should be retained as a primary reference tool for characterizing analytical reference standards, perfectly aligning with the modern, multi-platform expectations of the ICH Q2(R2) guidelines[6].
Operational Blueprint: Proper Disposal and Handling of Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate As a Senior Application Scientist, I understand that managing chemical waste in drug development is not merely a...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Blueprint: Proper Disposal and Handling of Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
As a Senior Application Scientist, I understand that managing chemical waste in drug development is not merely a regulatory hurdle—it is a critical component of laboratory safety and operational efficiency. Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) is a valuable heterocyclic building block widely used in medicinal chemistry[1]. However, its structural features—specifically the acid-labile tert-butyloxycarbonyl (Boc) group and the reactive formyl (aldehyde) moiety—dictate strict disposal protocols to prevent adverse reactions, container pressurization, and environmental contamination.
This guide provides a self-validating, step-by-step operational plan for the safe disposal of this compound, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards and field-proven laboratory practices.
Physicochemical Hazards & Mechanistic Rationale
Before disposing of any chemical, we must understand its reactivity profile to ensure safe segregation.
Mandates the use of proper PPE (nitrile gloves, goggles, lab coat) during disposal[1][4].
Mechanistic Insight: The Danger of Acidic Cross-Contamination
Do not simply throw this compound into a generic "organic waste" bin without verifying the existing contents. The Boc protecting group is highly sensitive to acidic conditions. If this waste is inadvertently mixed with strong acids (such as Trifluoroacetic acid or HCl, which are commonly used in the very next synthetic step for Boc-deprotection), a rapid cleavage reaction occurs. This reaction releases equimolar amounts of carbon dioxide (CO
2
) and isobutylene gas. In a tightly sealed waste carboy, this gas generation will cause catastrophic container failure (explosion) due to over-pressurization. Furthermore, the formyl group is susceptible to air oxidation and can react exothermically with primary amines.
Step-by-Step Disposal Protocol
The following methodology ensures full compliance with EPA Subpart K and RCRA regulations for hazardous waste generators[5][6].
Phase 1: Waste Generation & Segregation
Identify the Waste Stream: Determine if the waste is a solid (e.g., pure compound, contaminated weighing paper, empty vials) or a liquid (dissolved in organic solvents like Dichloromethane or Ethyl Acetate).
Segregate from Incompatibles: Strictly isolate this waste from strong acids, bases, and oxidizing agents. Never mix with acidic aqueous waste to prevent gas evolution.
Phase 2: Containment & Labeling
Select Appropriate Containers: Use chemically compatible containers, such as High-Density Polyethylene (HDPE) or glass. Ensure the closure is secure and leak-proof[5].
Apply RCRA-Compliant Labels: The Environmental Protection Agency (EPA) mandates that the hazardous waste determination must be performed in the lab when waste is first added to a container[7]. You must attach a label reading "Hazardous Waste" and list the full chemical name—tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate—without using abbreviations or chemical formulas, alongside its hazard class (Irritant/Toxic)[2].
Phase 3: Satellite Accumulation Area (SAA) Management
Store in Secondary Containment: Place the waste container in a chemically resistant secondary bin to capture any potential leaks and physically separate incompatible chemicals[4][5].
Manage SAA Limits: Store the waste at or near the point of generation. Under EPA regulations, an SAA can accumulate up to 55 gallons of standard hazardous waste. Containers must remain closed at all times except when actively adding or removing waste—never leave a funnel in the waste container [2][7].
Monitor Time Limits: Depending on your facility's generator status (e.g., Subpart K for academic labs allows up to six months), ensure regular EH&S pickups[5]. Once a container reaches its volume limit, it must be removed to a central accumulation area within 72 hours (or 3 calendar days)[2][7].
Phase 4: Final Disposal Handoff
Coordinate with Licensed Contractors: Transfer the waste to an EPA-licensed hazardous waste disposal facility[4]. The waste will typically undergo high-temperature incineration, which safely destroys the organic framework without leaving toxic residues[6].
Waste Routing Workflow
The following diagram illustrates the logical decision tree for routing tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate waste based on its physical state and solvent matrix.
Caption: Workflow for the segregation and EPA-compliant disposal of Boc-protected piperidine waste.
References
NextSDS. "tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate — Chemical Substance Information.
UPenn EHRS - University of Pennsylvania. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories.
NUS Medicine. "Chemical Waste Disposal 1. OBJECTIVE This standard operating procedure.
Thoreauchem. "Products.
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly.
Columbia | Research. "Hazardous Chemical Waste Management Guidelines.
Personal protective equipment for handling Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) requires more than just a cursory glance...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (CAS: 1033819-08-7) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity, physical properties, and the physiological rationale behind every piece of Personal Protective Equipment (PPE) selected.
This guide is engineered to provide researchers, scientists, and drug development professionals with a self-validating, authoritative operational framework for the safe handling, storage, and disposal of this specific Boc-protected piperidine aldehyde.
Mechanistic Causality of Hazards & PPE Selection
To design an effective safety protocol, we must first understand the molecular architecture of Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate. The molecule features three critical domains that dictate its handling requirements:
The Piperidine Core: Highly lipophilic, allowing it to easily partition into the stratum corneum (the outer layer of skin), leading to rapid dermal irritation (H315) [1].
The 4-Formyl (Aldehyde) Group: Aldehydes are electrophilic and prone to autoxidation in the presence of atmospheric oxygen, forming carboxylic acids. They can also act as cross-linking agents with primary amines in biological tissues, causing severe eye irritation (H319) and respiratory tract irritation (H336) [1].
The Boc (Tert-butyloxycarbonyl) Protecting Group: While stable under basic and neutral conditions, exposure to strong acids triggers a rapid deprotection reaction, releasing isobutylene gas and carbon dioxide. This can cause dangerous pressure buildup in sealed waste containers [2].
Quantitative Hazard Profile & PPE Specifications
The following table synthesizes the globally harmonized hazard classifications with the specific, field-proven PPE required to mitigate these risks [1][2].
Hazard Classification
Physiological Impact
Recommended PPE Specification
Scientific Rationale
Skin Irrit. 2 (H315)
Dermal erythema, defatting of the skin due to lipophilicity.
Nitrile provides a robust barrier against lipophilic organic intermediates compared to latex, preventing transdermal absorption [2].
Eye Irrit. 2A (H319)
Corneal damage, conjunctivitis from aldehyde cross-linking.
Safety Goggles (EN166) : Tight-fitting, unvented or indirectly vented.
Standard safety glasses are insufficient; vapors or aerosols must be physically blocked from reaching the ocular mucosa [2].
STOT SE 3 (H336)
Central nervous system depression, dizziness, respiratory irritation.
Chemical Fume Hood : Face velocity of 80–120 fpm. Respirator : N95/P1 (if outside hood).
The vapor pressure of the aldehyde moiety necessitates active local exhaust ventilation to prevent inhalation exposure [1][3].
Chemical Stability
Oxidation to acid; gas evolution with strong acids.
Flame-Retardant Lab Coat : 100% cotton or specialized Nomex.
Prevents static buildup and provides a physical barrier against unexpected reactive splashing during synthesis [4].
Operational Plan: Step-by-Step Handling Protocol
Trust in a protocol is built through self-validation. Do not assume your environment is safe; verify it through the following operational workflow.
Phase 1: Pre-Operation & PPE Donning
Fume Hood Validation: Before opening the chemical container, verify the fume hood's continuous monitor reads between 80–120 feet per minute (fpm). Tape a small piece of tissue to the sash to visually confirm inward directional airflow.
Glove Integrity Check: Inflate nitrile gloves manually to check for micro-punctures before donning. Don a primary pair, followed by a flame-retardant lab coat, and then a secondary pair of gloves pulled over the cuffs of the coat.
Equipment Staging: Place all necessary spatulas (use non-sparking PTFE or stainless steel), analytical balances, and secondary containment vessels inside the fume hood at least 6 inches behind the sash to ensure optimal capture efficiency.
Phase 2: Execution & Transfer
Atmospheric Control: Because the 4-formyl group is susceptible to air oxidation, prepare an inert gas line (Nitrogen or Argon) within the hood [4].
Weighing: Open the container slowly. If the compound presents as a viscous liquid or low-melting solid, use a positive displacement pipette or a pre-weighed glass syringe for transfer to avoid aerosolizing the chemical [3].
Immediate Sealing: Once the required mass is transferred, immediately flush the headspace of the primary container with Argon for 5 seconds before sealing tightly.
Phase 3: Post-Operation & Storage
Decontamination: Wipe down the exterior of the transfer vessels and the balance pan with a solvent appropriate for lipophilic compounds (e.g., isopropanol), followed by a damp water wipe.
Storage: Store the sealed, Argon-flushed container in a designated cool, dry, and dark environment (preferably a monitored chemical refrigerator at 2–8°C) to prevent thermal degradation of the Boc group and oxidation of the aldehyde [4].
Caption: Standard Operating Procedure (SOP) workflow for handling Boc-protected piperidine aldehydes.
Emergency & Disposal Protocols
In the event of an operational failure, immediate, pre-planned actions are required to mitigate exposure.
Spill Response Methodology
Evacuation & Isolation: For spills exceeding 50 mL/50 g outside a fume hood, evacuate the immediate area. Maximize room ventilation [2].
Containment: Do NOT use water jets, as this can spread the lipophilic compound. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand) [4].
Neutralization & Cleanup: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.
Waste Disposal Logic
Because of the Boc-protecting group, never mix this waste with strong mineral acids (e.g., HCl, H2SO4) in the same waste carboy. The resulting exothermic deprotection will generate copious amounts of isobutylene gas, potentially causing the waste container to rupture violently [2]. Segregate this chemical into a dedicated "Non-Halogenated Organic Waste" stream, explicitly labeled with its chemical name and hazard codes.
Caption: Emergency response and triage logic for chemical spills and personnel exposure.
References
NextSDS. (2026). tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]
Fisher Scientific. (2024). SAFETY DATA SHEET: (S)-3-Aminomethyl-1-Boc-piperidine. Retrieved from[Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.